molecular formula C5H9NO B1651886 3-Azabicyclo[3.1.0]hexan-1-ol CAS No. 1354953-83-5

3-Azabicyclo[3.1.0]hexan-1-ol

Número de catálogo: B1651886
Número CAS: 1354953-83-5
Peso molecular: 99.13
Clave InChI: KREAKZAXWQHUJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Azabicyclo[3.1.0]hexan-1-ol is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13. The purity is usually 95%.
BenchChem offers high-quality 3-Azabicyclo[3.1.0]hexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.1.0]hexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-1-4(5)2-6-3-5/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREAKZAXWQHUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307579
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-83-5
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-Azabicyclo[3.1.0]hexan-1-ol: Structural Architecture, Stereochemistry, and Synthetic Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of conformationally restricted pharmacophores is a cornerstone of modern rational drug design. Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure. Specifically, 3-azabicyclo[3.1.0]hexan-1-ol —characterized by a pyrrolidine ring fused to a cyclopropane ring with a bridgehead hydroxyl group—offers unparalleled spatial rigidity. This in-depth technical guide explores the stereochemical imperatives of this bicyclic system, details the self-validating titanium-mediated synthetic protocols used to construct it, and outlines its critical applications in contemporary pharmacology.

Structural and Stereochemical Architecture

The structural integrity and biological utility of 3-azabicyclo[3.1.0]hexan-1-ol are dictated by the extreme angular strain inherent to its bicyclic framework.

The Mandate of Cis-Fusion

The molecule consists of a five-membered nitrogen-containing ring (pyrrolidine) fused to a three-membered carbon ring (cyclopropane). The geometric constraints of the sp3 hybridized carbons in the three-membered ring impose severe angular strain. According to the corollary of Bredt's rule for small bicyclic systems, a trans-fusion between these two rings would require an impossible distortion of bond angles, leading to prohibitive thermodynamic instability. Consequently, the ring fusion is exclusively cis , locking the relative stereochemistry of the bridgehead carbons (C1 and C5) into a rigid (1R∗,5S∗) configuration[1].

Bridgehead Functionalization

The presence of the hydroxyl group at the C1 bridgehead further rigidifies the local hydrogen-bonding network. This specific stereochemical arrangement makes the scaffold an exceptional structural mimic for peptide β -turns, allowing it to act as a highly selective pharmacophore in protease and kinase inhibitor design[2]. When chiral amino acid precursors (such as L-aspartic acid) are utilized during synthesis, the absolute stereochemistry can be directed to yield pure (1R,5S) or (1S,5R) enantiomers, which often exhibit divergent pharmacological profiles[1].

Synthetic Methodology: Titanium-Mediated Cyclopropanation

Traditional stepwise syntheses of cyclopropanols are plagued by low yields and poor functional group tolerance. To circumvent this, the Kulinkovich-de Meijere reaction has been adapted as the premier method for synthesizing these strained systems[3]. This methodology utilizes a low-valent titanacyclopropane intermediate to drive a concerted intramolecular insertion, providing azabicyclo[3.1.0]hexan-1-ols in a highly efficient manner[4].

Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-ol

This protocol describes a self-validating workflow for constructing the bicyclic core from an acyclic precursor[5].

Materials: Methyl 2-(allyl(benzyl)amino)acetate, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ), Cyclopentylmagnesium chloride (2M in ether), anhydrous THF.

  • Precursor Solvation & Inert Atmosphere: Dissolve 1.0 eq of methyl 2-(allyl(benzyl)amino)acetate in anhydrous THF (0.1 M concentration) in a flame-dried Schlenk flask under a strict argon atmosphere.

    • Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the highly oxophilic titanium reagents, which would quench the reaction and form inactive titanium dioxide precipitates.

  • Titanium Complexation: Add 1.1 eq of Ti(OiPr)4​ to the stirring solution at 20°C.

    • Causality: A slight excess of titanium ensures complete coordination with the ester carbonyl, priming the electrophilic center for subsequent nucleophilic attack.

  • Grignard Addition (Self-Validating Step): Cool the mixture to 0°C. Slowly add 2.2 eq of cyclopentylmagnesium chloride via a syringe pump over 1 hour.

    • Causality: The Grignard reagent acts as a reducing agent, undergoing β -hydride elimination to generate the active Ti(II) species (titanacyclopropane). Slow addition maintains a low steady-state concentration of the Grignard, suppressing intermolecular alkylation side-reactions.

    • Validation: The reaction mixture will transition from pale yellow to a deep brownish-black, visually confirming the successful generation of the low-valent Ti(II) intermediate.

  • Intramolecular Insertion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The pendant allyl group undergoes a concerted, intramolecular insertion into the titanacyclopropane ring. The thermodynamic driving force is the formation of the highly stable titanium alkoxide of the strained cyclopropanol.

  • Quench and Isolation: Quench the reaction by adding water dropwise at 0°C, followed by 10% aqueous NaOH.

    • Causality: Water hydrolyzes the titanium alkoxide, liberating the free 1-ol product. NaOH helps coagulate the precipitated titanium salts, facilitating their removal via filtration through a Celite pad.

  • Purification: Extract the filtrate with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the diastereomers[4].

Synthetic Workflow Visualization

Synthesis_Workflow A N-Allyl-N-benzyl amino ester C Titanacyclopropane Intermediate A->C Addition of B B Ti(OiPr)4 + Grignard (Kulinkovich Reagents) B->C Ligand Exchange D Intramolecular Alkene Insertion C->D Cyclization E 3-Benzyl-3-azabicyclo [3.1.0]hexan-1-ol D->E Hydrolysis

Titanium-mediated cyclopropanation of azabicyclo[3.1.0]hexan-1-ol.

Physicochemical and Analytical Profiling

The structural confirmation of 3-azabicyclo[3.1.0]hexan-1-ol relies on a triad of self-validating analytical techniques[6]:

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum is characterized by the distinct upfield shift of the cyclopropane methylene protons ( δ 0.7–1.5 ppm), a direct consequence of the diamagnetic anisotropy generated by the strained C-C bonds. NOESY cross-peaks between the bridgehead proton at C5 and the cis-oriented protons of the pyrrolidine ring self-validate the cis-fused stereochemistry[6].

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-HRMS) must yield an exact mass corresponding to [M+H]+ (calculated for C5​H10​NO+ : 100.0762 Da), verifying the absence of unreacted acyclic precursors[6].

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phase HPLC is employed to resolve the (1R,5S) and (1S,5R) enantiomers, validating the enantiomeric excess ( ee ) when asymmetric synthesis routes are utilized[6].

Pharmacological Relevance and Drug Discovery

The 3-azabicyclo[3.1.0]hexane core is not merely a structural curiosity; it is a highly sought-after motif in medicinal chemistry. Its rigid, achiral nature allows it to optimize the spatial orientation of pendant functional groups within complex protein binding pockets[7].

Quantitative Data & Therapeutic Applications
Therapeutic TargetDisease IndicationStructural Role of 3-Azabicyclo[3.1.0]hexane CoreKey Reference
Dipeptidyl Peptidase-IV (DPP-IV) Type 2 DiabetesActs as a conformationally restricted P2 region, enhancing binding affinity and selectivity against related proteases.[2]
μ -Opioid Receptor PruritusProvides a rigid, achiral scaffold; the addition of a specific methyl group induces a 35-fold improvement in receptor binding.[7]
Kinase Enzymes (e.g., JAK2) Oncology / CancerServes as a geometrically precise spacer in bicyclic ureas, optimizing spatial orientation within the ATP-binding pocket.[8]

References

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. URL:[Link]

  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. URL:[Link]

  • Faler, C. A., & Joullié, M. M. (2008). Substituted azabicyclo[3.1.0]hexan-1-ols from aspartic and glutamic acid derivatives via titanium-mediated cyclopropanation. Tetrahedron Letters, 49(46), 6512-6513. URL:[Link]

  • Jida, M., & Ollivier, J. (2015). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate. URL:[Link]

  • World Intellectual Property Organization. (2024). Bicyclic ureas as kinase inhibitors. Patent WO2024191996A1.

Sources

An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Azabicyclo[3.1.0]hexan-1-ol, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthetic methodologies, key chemical properties, and its significant role in the development of novel therapeutics, particularly as a scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Core Compound Identification

The fundamental structure of interest is 3-Azabicyclo[3.1.0]hexan-1-ol. Its unique bicyclic system, featuring a fusion of a pyrrolidine and a cyclopropane ring, imparts a rigid conformation that is highly sought after in rational drug design.

IdentifierValueSource
CAS Number 1354953-83-5BLDpharm[1]
Molecular Formula C₅H₉NOPubChem[2]
Molecular Weight 99.13 g/mol PubChem[2]
IUPAC Name 3-azabicyclo[3.1.0]hexan-1-olPubChem[2]

It is also commonly available and utilized as its hydrochloride salt:

IdentifierValueSource
CAS Number 1783356-49-9
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol

Synthesis and Mechanistic Insights

The construction of the 3-azabicyclo[3.1.0]hexane framework is a key challenge and an area of active research. Various synthetic strategies have been developed, with transition-metal-catalyzed and transition-metal-free approaches being prominent.[3] One of the most effective methods for the synthesis of 3-azabicyclo[3.1.0]hexan-1-ol and its derivatives is the titanium-mediated cyclopropanation of β-amino acid derivatives.[4]

Titanium-Mediated Intramolecular Cyclopropanation

This powerful reaction allows for the diastereoselective formation of the bicyclic system from readily available starting materials. The general mechanism involves the reaction of an N-protected β-amino ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. This generates a titanacyclopropane intermediate which then undergoes reductive elimination to form the cyclopropane ring.

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product start_ester N-Protected β-Amino Ester step1 Transmetalation & Ligand Exchange start_ester->step1 start_grignard Grignard Reagent (e.g., EtMgBr) start_grignard->step1 start_ti Ti(O-iPr)₄ start_ti->step1 intermediate_titanacyclopropane Titanacyclopropane Intermediate step2 Reductive Elimination intermediate_titanacyclopropane->step2 step1->intermediate_titanacyclopropane Formation of Titanium Complex product 3-Azabicyclo[3.1.0]hexan-1-ol (after deprotection) step2->product Cyclopropane Ring Formation

Proposed Experimental Protocol: Synthesis of N-benzyl-3-Azabicyclo[3.1.0]hexan-1-ol

Materials:

  • N-benzyl-β-alanine ethyl ester

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-β-alanine ethyl ester and anhydrous THF under a nitrogen atmosphere.

  • Catalyst Addition: Titanium(IV) isopropoxide is added to the solution at room temperature.

  • Grignard Addition: The solution is cooled to -78 °C (dry ice/acetone bath), and ethylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-benzyl-3-Azabicyclo[3.1.0]hexan-1-ol.

  • Deprotection (Optional): The benzyl protecting group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the parent 3-Azabicyclo[3.1.0]hexan-1-ol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic peaks for the bicyclic core and the hydroxyl group.

Physicochemical and Spectroscopic Properties

Detailed experimental spectroscopic data for the parent 3-Azabicyclo[3.1.0]hexan-1-ol is not extensively published. However, based on data from closely related derivatives, the following characteristics can be anticipated.[4][5]

PropertyPredicted Value/Characteristic
¹H NMR Complex multiplets in the aliphatic region (0.5-4.0 ppm) corresponding to the protons of the bicyclic system. A broad singlet for the hydroxyl proton.
¹³C NMR Signals in the aliphatic region, with the carbon bearing the hydroxyl group appearing in the range of 60-80 ppm.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (m/z = 99.0684 for the free base).[2]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.

Applications in Drug Development

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane scaffold makes it an attractive template for the design of enzyme inhibitors and receptor ligands. A prominent application of this scaffold is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV).

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control. This makes DPP-IV inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes mellitus.

Derivatives of 3-azabicyclo[3.1.0]hexane have been shown to be potent and selective DPP-IV inhibitors. The rigid bicyclic core helps to position key pharmacophoric groups in the optimal orientation for binding to the active site of the enzyme.

G

Conclusion

3-Azabicyclo[3.1.0]hexan-1-ol is a synthetically accessible and medicinally relevant scaffold. Its unique conformational rigidity and the ability to introduce diverse functionalities make it a valuable building block for the design of novel therapeutic agents. The successful application of its derivatives as DPP-IV inhibitors for the treatment of type 2 diabetes highlights the potential of this heterocyclic system in addressing significant medical needs. Further exploration of the chemical space around this scaffold is likely to yield new drug candidates with improved efficacy and selectivity for a range of biological targets.

References

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. Available at: [Link]

  • Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2012;17(1):151-161. Available at: [Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters. 2016;18(18):4642-4645. Available at: [Link]

  • 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. PubChem. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Thieme Chemistry. Available at: [Link]

  • 3-Azabicyclo(3.1.0)hexane. PubChem. Available at: [Link]

  • Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST WebBook. Available at: [Link]

  • Substituted azabicyclo[3.1.0]hexan-1-ols from aspartic and glutamic acid derivatives via titanium-mediated cyclopropanation. ResearchGate. Available at: [Link]

  • 1-Azabicyclo[3.1.0]hexane. NIST WebBook. Available at: [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1999;(21):3195-3202. Available at: [Link]

  • Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate (III) in Alkaline Medium: A Kinetic and Mechanistic Study. An-Najah Staff. Available at: [Link]

Sources

Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol and its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged structural motif in modern medicinal chemistry and drug discovery. Serving as a conformationally restricted isostere for piperidines and pyrrolidines, this bicyclic system alters the spatial vector of attached pharmacophores while generally improving the metabolic stability of the parent compound[1]. This technical whitepaper explores the foundational logic, mechanistic pathways, and validated protocols for synthesizing 3-azabicyclo[3.1.0]hexan-1-ol and its broader derivatives, providing actionable insights for researchers and drug development professionals.

Rationale & Scaffold Significance

The integration of the 3-azabicyclo[3.1.0]hexane core is a critical strategy in the development of highly selective therapeutics. Notable clinical and preclinical applications include the μ-opioid receptor antagonist CP-866,087[2], T-type calcium channel inhibitors[3], and novel bicyclic urea kinase inhibitors[4].

Within this chemical class, the 1-hydroxy derivative (3-azabicyclo[3.1.0]hexan-1-ol ) holds unique synthetic value. The presence of the tertiary bridgehead alcohol provides a highly reactive vector for downstream functionalization. More importantly, it serves as a structural handle for targeted ring-cleavage and expansion events, enabling the divergent synthesis of complex dihydropyridinones and piperidinones that are notoriously challenging to assemble via traditional linear synthesis[5].

Mechanistic Pathways: The "Why" and "How"

As an application scientist, selecting the correct synthetic route requires understanding the underlying mechanistic causality of each method.

Titanium-Mediated Cyclopropanation (Kulinkovich-de Meijere Reaction)

To synthesize the specific 1-hydroxy derivative, the titanium-mediated intramolecular cyclopropanation of β-amino esters is the premier, atom-economical method[5].

  • Causality: The reaction relies on the in situ generation of a highly strained titanacyclopropane intermediate from a Grignard reagent (e.g., ethylmagnesium bromide) and titanium(IV) isopropoxide. When a β-amino ester is introduced, the ester carbonyl inserts into the reactive C–Ti bond. Because the amine is tethered to the ester, the subsequent ring closure occurs intramolecularly, simultaneously forming the cyclopropanol and pyrrolidine rings. The rigid transition state dictates high diastereoselectivity, minimizing steric clashes between the bulky titanium complex and the N-protecting group.

Palladium-Catalyzed Cyclopropanation

For general 3-azabicyclo[3.1.0]hexane derivatives lacking the 1-hydroxyl group, palladium-catalyzed intermolecular cyclopropanation is highly effective[2].

  • Causality: N-tosylhydrazones decompose in the presence of a Pd catalyst and base to form a transient palladium carbenoid. This electrophilic species undergoes a stereoselective[2+1] cycloaddition with electron-deficient internal alkenes, such as maleimides. This method bypasses the need for harsh organometallic reagents, allowing for broad functional group tolerance and straightforward gram-scale isolation[2].

Photochemical Decomposition of Pyrazolines

When synthesizing heavily functionalized or fluorinated analogs (e.g., CHF2-substituted derivatives), photochemical methods are deployed[3].

  • Causality: Thermal extrusion of nitrogen from pyrazolines often requires high temperatures that can degrade sensitive functional groups. By utilizing UV irradiation, the pyrazoline (formed via [3+2] cycloaddition of a diazo compound and a maleimide) undergoes photochemical decomposition at room temperature. The resulting diradical recombines to form the cyclopropane ring with excellent preservation of stereochemistry[3].

Visualizing Workflows and Mechanisms

TiMechanism A β-Amino Ester + Ti(OiPr)4 B Addition of EtMgBr (Ligand Exchange) A->B C Titanacyclopropane Intermediate B->C - Ethane D Intramolecular Carbonyl Insertion C->D E Ring Closure & Alkoxide Formation D->E F Hydrolysis (H2O) E->F G 3-Azabicyclo[3.1.0]hexan-1-ol F->G Quench

Caption: Mechanistic pathway of the Titanium-mediated cyclopropanation yielding 3-azabicyclo[3.1.0]hexan-1-ol.

StrategyMatrix Start Target: 3-Azabicyclo[3.1.0]hexane Core Q1 Is the 1-OH group required? Start->Q1 Path1 Titanium-Mediated Cyclopropanation Q1->Path1 Yes (1-ol target) Path2 Are specific C3/C6 substitutions needed? Q1->Path2 No (General) Path2a Pd-Catalyzed Cyclopropanation Path2->Path2a High Yield/Gram Scale Path2b Photochemical Decomposition Path2->Path2b Fluoro-substituents

Caption: Decision matrix for selecting the optimal synthetic route for 3-azabicyclo[3.1.0]hexane derivatives.

Quantitative Strategy Comparison

Synthesis MethodTarget ScaffoldKey ReagentsTypical YieldScalabilityKey Advantage
Titanium-Mediated Cyclopropanation 1-Hydroxy-3-azabicyclo[3.1.0]hexanesTi(OiPr)₄, EtMgBr, β-amino ester60–75%ModerateDirect access to bridgehead alcohols[5].
Pd-Catalyzed Cyclopropanation 3-Azabicyclo[3.1.0]hexane-2,4-dionesPd₂(dba)₃, N-tosylhydrazone, Maleimide80–95%High (Gram-scale)Excellent functional group tolerance[2].
Photochemical Decomposition CHF₂-substituted 3-azabicyclo[3.1.0]hexanesDiazo compounds, Maleimide, UV Light50–85%ModerateOperates under mild, room-temperature conditions[3].

Validated Experimental Protocols

Protocol 1: Titanium-Mediated Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-ol

Objective: Construct the 1-hydroxy bicyclic core from ethyl 3-(benzylamino)propanoate[5]. Rationale: Temperature control is paramount. The Grignard reagent must be added at -78 °C to prevent direct nucleophilic attack on the ester prior to the formation of the titanacyclopropane intermediate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with ethyl 3-(benzylamino)propanoate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.2 equiv). Note: Stoichiometric titanium is often employed in these systems to sequester the basic amine and prevent catalyst poisoning, ensuring complete conversion.

  • Intermediate Generation: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Dropwise, add Ethylmagnesium bromide (3.0 M in ether, 3.0 equiv) over 30 minutes via a syringe pump.

  • Ring Closure: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The solution will transition from pale yellow to a deep, dark brown, indicating the formation and subsequent consumption of the titanacyclopropane species.

  • Quenching & Isolation: Quench the reaction carefully with water (dropwise) to hydrolyze the titanium alkoxide. Critical Step: To break the resulting stubborn titanium dioxide emulsion, add 10% aqueous NaOH and stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the diastereomeric mixture of 3-benzyl-3-azabicyclo[3.1.0]hexan-1-ol.

Protocol 2: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones

Objective: Gram-scale intermolecular cyclopropanation to yield functionalized bicyclic imides[2]. Rationale: LiOtBu is utilized to generate the diazo intermediate from the N-tosylhydrazone in situ, which the Pd catalyst subsequently intercepts to form the reactive metal carbenoid.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry reaction vial, combine the N-tosylhydrazone (1.5 equiv), maleimide derivative (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and LiOtBu (2.5 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Cyclopropanation: Seal the vial and heat the mixture to 90 °C in an oil bath for 12 hours. Monitor the consumption of the maleimide via TLC.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel to remove the palladium black.

  • Purification: Evaporate the solvent and purify the crude residue via column chromatography to isolate the major diastereomer of the 3-azabicyclo[3.1.0]hexane-2,4-dione in high yield.

References

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. edgccjournal.org.1

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. rsc.org. 2

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. nih.gov. 3

  • WO2024191996A1 - Bicyclic ureas as kinase inhibitors. google.com. 4

  • Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. researchgate.net. 5

Sources

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the pursuit of highly selective and potent small-molecule therapeutics, managing the entropic penalty of receptor binding is a paramount objective. The [1]. By fusing a highly strained cyclopropane ring to a pyrrolidine base, medicinal chemists can rigidify the nitrogen lone pair and lock substituent vectors into a pre-organized geometry.

From a thermodynamic perspective, this rigidification bypasses the energy cost typically associated with freezing rotatable bonds upon target engagement. Consequently, molecules bearing this scaffold frequently exhibit enhanced metabolic stability (by shielding potential sites of cytochrome P450-mediated oxidation) and superior binding affinities—often reaching the picomolar to low-nanomolar range.

Key Pharmacological Applications & Case Studies

The versatility of the 3-azabicyclo[3.1.0]hexane core is demonstrated by its successful integration into diverse therapeutic areas, from metabolic disorders to infectious diseases.

Case Study A: Ketohexokinase (KHK) Inhibition (PF-06835919)

Increased fructose consumption drives metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH). Ketohexokinase (KHK) catalyzes the first step of this cascade by converting fructose to fructose-1-phosphate[2]. The clinical candidate to achieve an alternative, rotated binding mode in the ribose pocket, efficiently directing a vector toward the Arg-108 residue for highly potent KHK inhibition[3].

Fig 1. KHK-mediated fructose metabolism pathway and competitive inhibition by PF-06835919.

Case Study B: Antimicrobial DNA Gyrase Inhibition (Trovafloxacin)Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that contains the unusual (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system[4]. The incorporation of this rigid moiety at the C-7 position of the naphthyridone nucleus is critical; structure-activity relationship (SAR) studies reveal that replacing it with a standard 3-aminopyrrolidine or piperazine significantly diminishes its efficacy[5]. It achieves its bactericidal effect by potently inhibiting bacterial DNA gyrase and topoisomerase IV[6].
Case Study C: Viral Protease Inhibition (Boceprevir)

In the realm of direct-acting antivirals, as a key intermediate[4]. This highly substituted bicyclic system perfectly occupies the P1 pocket of the Hepatitis C virus (HCV) NS3/4A protease, optimizing the active site fit and preventing viral replication[5].

Quantitative Structure-Activity Data

The following table summarizes the pharmacological profiles and quantitative advantages conferred by the 3-azabicyclo[3.1.0]hexane scaffold across different therapeutic targets.

CompoundPrimary TargetTherapeutic IndicationScaffold Role & Quantitative Impact
PF-06835919 Ketohexokinase (KHK)NAFLD / NASHRibose-pocket binding; IC50 < 10 nM
Trovafloxacin DNA Gyrase / Topo IVBacterial InfectionsC-7 substituent; MIC90 < 1 µg/mL (Gram-positive)
Boceprevir HCV NS3/4A ProteaseHepatitis CP1 pocket rigidification; Ki = 14 nM
Amitifadine SERT / NET / DATDepressionConformationally locked reuptake inhibition; Ki ~ 12-23 nM

Experimental Workflows & Methodologies

As an application scientist, I emphasize that experimental design must be driven by causality and self-validation. Below are the field-proven protocols for synthesizing and screening this privileged scaffold.

Protocol 1: Photochemical Synthesis of the Core Scaffold

Traditional cyclopropanation relies on the transition-metal-catalyzed decomposition of diazo compounds, which are notoriously hazardous and potentially explosive[6]. To ensure laboratory safety and scalability, the[1].

Step-by-Step Methodology:

  • Precursor Generation: React commercially available maleimides with in situ generated CF2H(CH3)CHN2 to form CHF2-substituted pyrazolines.

  • Photochemical Cleavage: Dissolve the pyrazoline intermediate in a UV-transparent solvent (e.g., acetonitrile). Irradiate the solution using a medium-pressure Hg lamp (λ ~300-350 nm) for 4-6 hours.

    • Causality: UV irradiation selectively cleaves the C-N and N-N bonds, inducing a controlled extrusion of nitrogen gas to generate a 1,3-biradical without the need for external oxidants.

  • Biradical Recombination: Allow the 1,3-biradical to spontaneously recombine, forming the cyclopropane ring fused to the pyrrolidine core[7].

  • Reduction: Treat the resulting dicarbonyl compound with LiAlH4 in anhydrous diethyl ether at 0°C.

    • Self-Validation: Monitor via TLC. LiAlH4 is specifically chosen because it reduces the carbonyl groups quantitatively without cleaving the highly strained cyclopropane ring[1].

Protocol 2: High-Throughput Screening (HTS) for KHK Inhibition

When screening rigidified scaffolds, auto-fluorescence from dense heterocyclic cores can confound standard fluorescence-based assays. Therefore, a luminescence-based ATP-depletion assay is the gold standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare KHK enzyme in an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, and 1 mM DTT.

    • Causality: Mg2+ is a critical, non-negotiable cofactor required for ATP binding in the kinase domain.

  • Compound Incubation: Dispense 3-azabicyclo[3.1.0]hexane derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add KHK enzyme and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding of the competitive inhibitor.

  • Reaction Initiation: Add a substrate mixture containing 1 mM Fructose and 100 µM ATP. Incubate for exactly 30 minutes.

  • Detection & Validation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

    • Self-Validation: Every plate must include a positive control (known KHK inhibitor) and a no-enzyme negative control to validate that the luminescent signal is strictly dependent on KHK-mediated ATP depletion.

Fig 2. High-throughput screening and SAR workflow for azabicyclo-derivatives.

References

  • Title: Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: RSC Advances URL: [Link]

  • Title: Boceprevir - CAS Common Chemistry Source: American Chemical Society (CAS) URL: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the 3-Azabicyclo[3.1.0]hexan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-Azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif that has emerged as a privileged platform in medicinal chemistry. Its unique three-dimensional architecture provides a fixed orientation of substituents, enabling precise interactions with biological targets. This technical guide offers an in-depth exploration of the potential therapeutic targets of 3-Azabicyclo[3.1.0]hexan-1-ol and its derivatives. We will delve into the established and emerging targets, the underlying mechanisms of action, and provide detailed experimental protocols for target validation and compound screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-Azabicyclo[3.1.0]hexane core is a key structural feature in a diverse array of biologically active molecules, ranging from natural products to synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure, containing a fused cyclopropane ring, imparts a high degree of conformational constraint. This rigidity is advantageous in drug design as it can lead to increased potency and selectivity by minimizing the entropic penalty upon binding to a target protein. Furthermore, the scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

This guide will focus on several key therapeutic areas where 3-Azabicyclo[3.1.0]hexane derivatives have shown significant promise, including neuroscience, metabolic diseases, inflammation, and oncology.

Therapeutic Targets in Neuroscience

The constrained nature of the 3-Azabicyclo[3.1.0]hexane scaffold makes it particularly well-suited for targeting receptors and transporters in the central nervous system (CNS).

Opioid Receptors: Modulating Pain and Pruritus

Derivatives of the 3-Azabicyclo[3.1.0]hexane scaffold have been designed as potent and selective ligands for opioid receptors, particularly the µ-opioid receptor (MOR).[3] These compounds hold potential for the treatment of conditions such as pruritus (itching).[3]

Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channel activity.[1][4] This signaling cascade ultimately results in a reduction in neuronal excitability. Antagonists of the MOR can block the effects of endogenous or exogenous opioids.

3-Azabicyclo[3.1.0]hexane_Derivative 3-Azabicyclo[3.1.0]hexane_Derivative MOR Mu-Opioid Receptor (MOR) 3-Azabicyclo[3.1.0]hexane_Derivative->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neuronal_Excitability Neuronal Excitability cAMP->Neuronal_Excitability Reduces cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Allows Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release Triggers Postsynaptic_Receptors Dopamine Receptors Dopamine_Release->Postsynaptic_Receptors Activates Azabicyclo_Derivative 3-Azabicyclo[3.1.0]hexane Derivative Azabicyclo_Derivative->nAChR Blocks Mood_Regulation Mood Regulation Postsynaptic_Receptors->Mood_Regulation Influences

Figure 2: Proposed mechanism of an α4β2 nAChR antagonist in modulating neurotransmitter release.

Experimental Protocols:

  • Protocol 3: α4β2 nAChR Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.

    • Principle: A competitive binding assay using a radiolabeled ligand specific for the α4β2 subtype, such as [³H]cytisine or [³H]epibatidine. [5] * Methodology:

      • Prepare membranes from a cell line expressing the human α4β2 nAChR or from specific brain regions rich in this receptor subtype (e.g., thalamus).

      • Incubate the membranes with the radioligand and varying concentrations of the test compound.

      • Determine non-specific binding using a high concentration of an unlabeled ligand like nicotine.

      • Separate bound and unbound radioligand by rapid filtration.

      • Quantify radioactivity and calculate the Ki value.

  • Protocol 4: In Vivo Forced Swim Test

    • Objective: To assess the antidepressant-like activity of a test compound in rodents.

    • Principle: This behavioral test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility (swimming and climbing) and reduce the time of immobility. [6][7] * Methodology:

      • Administer the test compound or vehicle to mice or rats at a predetermined time before the test.

      • Place each animal individually into a transparent cylinder filled with water (23-25°C).

      • Record the session (typically 6 minutes) for later analysis.

      • Score the duration of immobility during the last 4 minutes of the test.

      • A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like effects.

GABA-A Receptors: Potential for Anxiolytic and Sedative Effects

The 3-Azabicyclo[3.1.0]hexane scaffold has been explored for its potential to modulate GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the CNS. [8] Mechanism of Action: GABA-A receptors are ligand-gated chloride ion channels. [9]Positive allosteric modulators (PAMs) of GABA-A receptors bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and increased neuronal hyperpolarization. [9][10]This results in sedative, anxiolytic, and anticonvulsant effects.

Experimental Protocols:

  • Protocol 5: GABA-A Receptor Radioligand Binding Assay

    • Objective: To determine the binding affinity of a test compound to the benzodiazepine site of the GABA-A receptor.

    • Principle: A competitive binding assay using a radiolabeled benzodiazepine, such as [³H]flumazenil or [³H]Ro 15-4513. [9] * Methodology:

      • Prepare cell membranes from HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α5β3γ2). [9] 2. Incubate the membranes with the radioligand and varying concentrations of the test compound.

      • Use a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to determine non-specific binding. [9] 4. Separate bound and unbound radioligand by filtration.

      • Quantify radioactivity and calculate the Ki value.

  • Protocol 6: Electrophysiology Assay

    • Objective: To functionally characterize the modulatory effect of a test compound on GABA-A receptor activity.

    • Principle: This assay directly measures the chloride current through the GABA-A receptor channel in response to GABA and the test compound.

    • Methodology:

      • Use whole-cell patch-clamp recordings from cells expressing the desired GABA-A receptor subtype (e.g., Xenopus oocytes or mammalian cell lines). [11] 2. Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

      • Co-apply GABA with varying concentrations of the test compound.

      • Measure the potentiation or inhibition of the GABA-evoked current.

      • Determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.

Therapeutic Targets in Metabolic Diseases

Dipeptidyl Peptidase-IV (DPP-IV): A Target for Type 2 Diabetes

Conformationally rigid 3-Azabicyclo[3.1.0]hexane derivatives have been developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes. [12] Mechanism of Action: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP_IV DPP-IV Enzyme Incretins->DPP_IV Substrate for Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Inactivates Azabicyclo_Derivative 3-Azabicyclo[3.1.0]hexane Derivative Azabicyclo_Derivative->DPP_IV Inhibits Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Figure 3: Mechanism of action of a DPP-IV inhibitor.

Experimental Protocol:

  • Protocol 7: DPP-IV Inhibitor Screening Assay

    • Objective: To determine the inhibitory activity (IC50) of a test compound against DPP-IV.

    • Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by DPP-IV. [13][14][15] * Methodology:

      • In a 96-well plate, add recombinant human DPP-IV enzyme, assay buffer, and varying concentrations of the test compound.

      • Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). [13][14] 3. Incubate the plate at 37°C.

      • Measure the fluorescence intensity (excitation ~350-360 nm, emission ~450-465 nm) using a microplate reader. [13][14] 5. The increase in fluorescence is proportional to the DPP-IV activity.

      • Calculate the percent inhibition and determine the IC50 value.

Therapeutic Targets in Oncology

The 3-Azabicyclo[3.1.0]hexane scaffold has also been investigated for its potential in cancer therapy, with some derivatives showing antiproliferative activity. [6][13]

Modulation of the p53 Signaling Pathway

Compounds containing the 3-azabicyclo[3.1.0]hexane fragment may exert their antitumor effects by affecting the tumor suppressor protein p53 and its signaling pathways. [16] Mechanism of Action: The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage. [17][18]Some small molecules can stabilize p53 or inhibit its negative regulators (like MDM2), leading to the activation of p53-mediated tumor suppression.

Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Inhibited by Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA Repair p53->DNA_Repair Activates MDM2->p53 Promotes Degradation Azabicyclo_Derivative 3-Azabicyclo[3.1.0]hexane Derivative Azabicyclo_Derivative->MDM2 Potentially Inhibits

Figure 4: Overview of the p53 signaling pathway and a potential point of intervention.

Histone Deacetylase (HDAC) Inhibition

Certain compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been identified as histone deacetylase (HDAC) inhibitors. [4] Mechanism of Action: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.

Experimental Protocol:

  • Protocol 8: HDAC Activity/Inhibition Assay

    • Objective: To measure the inhibitory effect of a test compound on HDAC activity.

    • Principle: A fluorometric assay that utilizes an acetylated substrate that becomes fluorescent upon deacetylation and subsequent development. [19][20] * Methodology:

      • In a 96-well plate, incubate a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) with an acetylated fluorogenic substrate and varying concentrations of the test compound. [19] 2. Stop the deacetylation reaction and add a developer solution that releases the fluorophore from the deacetylated substrate. [20] 3. Measure the fluorescence using a microplate reader (excitation ~350-380 nm, emission ~440-480 nm). [19] 4. Calculate the percent inhibition and determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative binding affinity and functional potency data for 3-Azabicyclo[3.1.0]hexane derivatives where available in the public domain. It is important to note that specific values are highly dependent on the exact chemical structure of the derivative.

TargetDerivative TypeAssayValue (nM)Reference
µ-Opioid Receptor AntagonistKiPicomolar range[3]
α4β2 nAChR Antagonist (SUVN-911)Ki1.5[21]
DPP-IV InhibitorIC50Varies with structure[12]

Conclusion

The 3-Azabicyclo[3.1.0]hexane scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its conformational rigidity and synthetic tractability have enabled the design of potent and selective modulators for a range of important biological targets. The experimental protocols detailed in this guide provide a framework for researchers to evaluate new derivatives and further explore the therapeutic potential of this remarkable chemical entity. As our understanding of disease biology continues to evolve, the 3-Azabicyclo[3.1.0]hexane scaffold is poised to play an increasingly significant role in the discovery of next-generation medicines.

References

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833-2853. [Link]

  • Hu, J., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(34), 6296-6300. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Vasilyev, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 848-858. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Gadaleta, D., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2351-2370. [Link]

  • Stepakov, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(8), 1583. [Link]

  • Pfizer Inc. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. U.S.
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Wikipedia. (2023). Nicotinic acetylcholine receptor. [Link]

  • Stepakov, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(8), 1583. [Link]

  • Vasilyev, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6005. [Link]

  • Ehlert, F. J. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(10), 1173-1193. [Link]

  • Jäger, T., & Höfner, G. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1063. [Link]

  • Changeux, J. P., & Corringer, P. J. (2008). Nicotinic acetylcholine receptor. Scholarpedia, 3(1), 3468. [Link]

  • Ghit, A., et al. (2021). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]

  • Jensen, A. A., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane. [Link]

  • Stepakov, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Semantic Scholar. [Link]

  • Pin, J. P., et al. (2004). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 2(1), 19-34. [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Synlett, 31(15), 1523-1527. [Link]

  • Creative Diagnostics. (n.d.). P53 Signaling Pathway. [Link]

  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1345. [Link]

  • Jia, W., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 22(4), 485-495. [Link]

  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds. [Link]

  • NHMRC. (2023). Statement on the forced swim test in rodent models. [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Wikimedia Commons. (2021). File:P53 pathways.jpg. [Link]

  • Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1149, 137-145. [Link]

  • Wikipedia. (2024). p53. [Link]

  • Guerrini, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13136. [Link]

  • Bio-protocol. (n.d.). Radioligand Binding Assays. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG p53 signaling pathway - Homo sapiens (human). [Link]

  • Toth, G., et al. (1998). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 41(19), 3533-3535. [Link]

  • Guerrini, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13136. [Link]

  • Morse, M., et al. (2011). Ligand-Directed Functional Selectivity at the Mu Opioid Receptor Revealed by Label-Free Integrative Pharmacology On-Target. PLoS ONE, 6(10), e25643. [Link]

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. [Link]

  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Neuropharmacology, 52(1), 1-18. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36933. [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of a Rigid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chiral Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol: Strategy, Mechanism, and Execution

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted nitrogen-containing heterocycle of significant interest in modern drug discovery.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for various biological targets.[3] Molecules incorporating this motif have demonstrated diverse biological activities, including roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, opioid receptor antagonists, and inhibitors of NF-κB inducing kinase (NIK) for autoimmune disorders.[4][5]

The synthesis of this scaffold, particularly in an enantiomerically pure form, presents a considerable challenge. The presence of multiple stereocenters, including a strained cyclopropane ring fused to a pyrrolidine, demands highly controlled synthetic strategies. This guide provides a detailed examination of a key method for the chiral synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol, a versatile intermediate for further elaboration. We will delve into the mechanistic rationale behind the chosen strategy, provide a step-by-step protocol for its execution, and detail the necessary analytical methods for validation.

Synthetic Strategies: An Overview

The construction of the 3-azabicyclo[3.1.0]hexane core has been approached through several elegant chemical transformations. Understanding these varied approaches provides context for the specific protocol detailed later.

  • 1,3-Dipolar Cycloaddition: This powerful method often involves the reaction of an azomethine ylide with a cyclopropene derivative.[6][7] Asymmetric catalysis, frequently employing copper or other transition metals, can induce high levels of enantioselectivity, making it a robust route for generating complex derivatives.[7][8]

  • Transition-Metal-Catalyzed Cyclizations: A wide array of transition metals, including palladium, rhodium, and iridium, have been utilized to catalyze the intramolecular cyclization of acyclic precursors.[3] These methods, such as C-H activation or cyclopropanation of maleimides, offer efficient access to the bicyclic system.[2][4][9]

  • Intramolecular C-N Bond Formation: This strategy typically involves the cyclization of a precursor that already contains the cyclopropane ring. The key step is the formation of the pyrrolidine ring, often via reductive amination or other cyclization reactions.[3][10]

The protocol detailed below falls within this latter category, employing a titanium-mediated cyclopropanation of a β-amino acid derivative. This approach is notable for its direct installation of the C1-hydroxyl group, a key functional handle for further synthetic diversification.[10]

Featured Protocol: Titanium-Mediated Intramolecular Cyclopropanation

This method leverages the Kulinkovich reaction principle, where a low-valent titanium species, generated in situ from a titanium(IV) alkoxide and a Grignard reagent, mediates the conversion of an ester into a cyclopropanol. Here, an intramolecular variant is applied to a protected β-amino ester to construct the fused bicyclic system.

Rationale and Mechanistic Insight

The choice of a titanium-mediated approach is deliberate. Low-valent titanium reagents are highly effective for creating the strained three-membered ring of the cyclopropane. The reaction proceeds through a proposed titanacyclopropane intermediate. The starting material, a chiral β-amino acid ester, ensures the stereochemical integrity of the final product. The N-benzyl protecting group is stable under the reaction conditions and can be readily removed in a subsequent step if desired.

The overall workflow for this synthetic approach is outlined below.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Purification & Analysis A Chiral β-Amino Acid B N-Benzylation & Esterification A->B Standard Protection Chemistry C Protected Amino Ester (Substrate) B->C D Ti-Mediated Intramolecular Cyclopropanation C->D E Crude 3-Azabicyclo[3.1.0]hexan-1-ol (Diastereomeric Mixture) F Silica Gel Chromatography E->F G Isolated Diastereomers of N-Benzyl-3-Azabicyclo[3.1.0]hexan-1-ol F->G H Spectroscopic Characterization (NMR, MS) G->H

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of related structures.[10]

Materials and Reagents:

  • Ethyl (R)-3-(benzylamino)butanoate (or other suitable chiral β-amino ester)

  • Titanium(IV) isopropoxide, Ti(Oi-Pr)₄

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Instrumentation:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the starting ethyl (R)-3-(benzylamino)butanoate (1.0 eq) and anhydrous THF (provide concentration, e.g., 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

  • Formation of the Titanacyclopropane Precursor:

    • To the stirred solution, add titanium(IV) isopropoxide (1.2 eq) via syringe.

    • Slowly add the ethylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

    • Causality Note: The excess Grignard reagent is required to reduce the Ti(IV) species to the active low-valent titanium catalyst and to react with the ester. The slow addition is crucial to control the exothermic reaction and prevent side product formation. A color change to dark brown or black is typically observed, indicating the formation of the active titanium complex.

  • Cyclization Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

    • Safety Note: The quenching process can be highly exothermic and may release flammable gases. Perform this step slowly in a well-ventilated fume hood.

    • Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel.[10]

    • A solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) is typically effective for separating the cis and trans diastereomers.

    • Combine the fractions containing the desired products (as determined by TLC) and concentrate to yield the purified N-benzyl-3-azabicyclo[3.1.0]hexan-1-ol diastereomers as oils or solids.

Data Summary and Expected Results

The following table summarizes the key parameters for a representative reaction.

ParameterValueNotes
Starting Material Ethyl (R)-3-(benzylamino)butanoate1.0 eq
Ti(Oi-Pr)₄ 1.2 eqCatalyst Precursor
EtMgBr 2.5 eqReductant & Reagent
Temperature 0 °C to Room Temp.Controlled addition at low T
Reaction Time 12 - 16 hoursMonitor by TLC
Typical Yield 60 - 75% (combined diastereomers)Varies with substrate
Diastereomeric Ratio ~2:1 to 3:1 (cis:trans)Separable by chromatography[10]

Characterization and Validation

Validation of the final product's structure and purity is critical. The two diastereomers will have distinct spectroscopic signatures.

  • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region (δ 0.5-1.5 ppm). The protons adjacent to the nitrogen and oxygen atoms will show characteristic shifts. The coupling constants between the bridgehead protons and the cyclopropyl protons are diagnostic for determining the stereochemistry.

  • ¹³C NMR: The quaternary carbon of the cyclopropane ring bearing the hydroxyl group (C1) will have a characteristic chemical shift (e.g., ~65 ppm). The other cyclopropane carbons will be significantly upfield.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product ([M+H]⁺).

  • Chiral HPLC/SFC: To confirm the enantiomeric purity of the separated diastereomers, analysis by chiral chromatography is recommended, comparing against a racemic standard if available.

The diagram below illustrates the key mechanistic steps involved in the titanium-mediated cyclization.

G Start Protected Amino Ester Intermediate Titanacyclopropane Intermediate Start->Intermediate Oxidative Addition Ti_IV Ti(OiPr)₄ Active_Ti Low-Valent Ti(II) Species Ti_IV->Active_Ti Reduction Grignard 2 EtMgBr Grignard->Active_Ti Active_Ti->Intermediate Product 3-Azabicyclo[3.1.0] hexan-1-ol Intermediate->Product Reductive Elimination

Caption: Simplified mechanism of Ti-mediated cyclopropanation.

Conclusion

The chiral synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol is a key step in accessing a class of molecules with proven therapeutic potential. The titanium-mediated intramolecular cyclopropanation protocol described here offers a reliable and direct route to this valuable building block. By understanding the underlying mechanism and paying close attention to experimental details, researchers can successfully synthesize and isolate this compound, paving the way for the development of novel and complex bioactive agents. The ability to separate the resulting diastereomers provides access to stereochemically pure scaffolds, an essential requirement for modern medicinal chemistry and drug development.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Deng, H., Yang, W. L., Tian, F., Tang, W., & Deng, W. P. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(13), 4121–4125. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • de Nanteuil, G., et al. (2009). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry, 29(48), e202301017. Available at: [Link]

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. Available at: [Link]

  • Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. ACS Publications. Available at: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Available at: [Link]

  • Krow, G. R., & Cannon, K. C. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Penn State Research Database. Available at: [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. SciSpace. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Azabicyclo[3.1.0]hexane via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its rigid bicyclic structure serves as a valuable isostere for cyclohexane, offering improved metabolic stability and target-binding affinity without a substantial increase in molecular weight or lipophilicity.[4] This unique scaffold is a core component in a variety of biologically active molecules, including antagonists of morphine-induced antinociception, histone deacetylase (HDAC) inhibitors, and opioid receptor antagonists.[1][5][6] Furthermore, derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as metabotropic glutamate receptor (mGluR) modulators for central nervous system (CNS) disorders.[4][7] The therapeutic potential of this scaffold underscores the need for robust and efficient synthetic methodologies for its construction.[2][8][9]

Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as a powerful and highly stereoselective method for assembling the 3-azabicyclo[3.1.0]hexane core.[10] This application note provides a detailed overview of the mechanistic principles and practical experimental protocols for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, with a focus on the reaction between azomethine ylides and cyclopropene-based dipolarophiles.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.[11] In the context of 3-azabicyclo[3.1.0]hexane synthesis, the key reaction is the [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a cyclopropene derivative (the dipolarophile).

Azomethine Ylide Generation: Azomethine ylides are transient, reactive intermediates that can be generated in situ through various methods.[12] A common and effective approach involves the thermal condensation of an α-amino acid with a carbonyl compound, followed by decarboxylation.[13] Alternatively, stable azomethine ylides, such as the protonated form of Ruhemann's Purple (PRP), can be employed, offering advantages in terms of handling and reaction control.[5][14][15]

The Cycloaddition Cascade: Once generated, the azomethine ylide undergoes a cycloaddition reaction with a cyclopropene. The reaction proceeds through a concerted mechanism, where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other.[11] DFT calculations have shown that these reactions can be HOMO(cyclopropene)-LUMO(ylide) controlled.[5][6][15] This concerted pathway ensures a high degree of stereospecificity, with the stereochemistry of the reactants being transferred to the product.[11]

Key Factors Influencing Stereoselectivity:
  • Diastereofacial Selectivity: The approach of the azomethine ylide to the cyclopropene can occur from two different faces, leading to the potential for diastereomers. In many cases, high diastereofacial selectivity is observed, often dictated by steric hindrance.[5][6][14]

  • Endo/Exo Selectivity: The relative orientation of the substituents on the newly formed pyrrolidine ring is also a critical aspect of stereocontrol. The formation of the endo or exo isomer can be influenced by the specific reactants, catalysts, and reaction conditions.

Below is a diagram illustrating the general mechanism of the 1,3-dipolar cycloaddition for the synthesis of 3-azabicyclo[3.1.0]hexane.

1,3-Dipolar_Cycloaddition_Mechanism cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition alpha-Amino_Acid α-Amino Acid Azomethine_Ylide Azomethine Ylide (1,3-Dipole) alpha-Amino_Acid->Azomethine_Ylide + Carbonyl - H2O, - CO2 Carbonyl Carbonyl Compound Transition_State Concerted [3+2] Transition State Azomethine_Ylide->Transition_State Cyclopropene Cyclopropene (Dipolarophile) Cyclopropene->Transition_State Product 3-Azabicyclo[3.1.0]hexane Transition_State->Product

Caption: General mechanism of 3-azabicyclo[3.1.0]hexane synthesis.

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Protocol 1: Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives using a Stable Azomethine Ylide

This protocol describes the reaction of a stable azomethine ylide, the protonated form of Ruhemann's Purple (PRP), with substituted cyclopropenes.[5][6][14][15]

Materials:

  • Protonated Ruhemann's Purple (PRP) (1,3-dipole)

  • Substituted cyclopropene (dipolarophile)

  • Anhydrous aprotic solvent (e.g., 1,4-dioxane, acetonitrile, or DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Experimental Workflow:

Experimental_Workflow start Start reactants Combine PRP and cyclopropene in anhydrous solvent start->reactants reaction Heat the reaction mixture (e.g., 65 °C) reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to room temp. and concentrate monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize the product (NMR, MS, X-ray) purification->characterization end End characterization->end

Caption: General experimental workflow for cycloaddition.

Step-by-Step Procedure:

  • To a solution of the substituted cyclopropene (1.0 mmol) in an anhydrous aprotic solvent (e.g., 1,4-dioxane, 5 mL), add the protonated form of Ruhemann's Purple (PRP) (1.1 mmol).

  • Stir the reaction mixture at 65 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography to confirm the structure and stereochemistry.[5][6]

Optimization of Reaction Conditions:

The choice of solvent and temperature can significantly impact the reaction yield. A screening of aprotic polar solvents is recommended to determine the optimal conditions for a specific substrate.[1][5]

EntrySolventTemperature (°C)Yield (%)Reference
11,4-Dioxane6567[1][5]
2Acetonitrile6570[1][5]
3DMF6561[1][5]
4Methanol65No reaction[5][14]
5Ethanol65No reaction[5][14]

Note: Protic solvents like methanol and ethanol are generally unsuitable as they can lead to the deprotonation of the azomethine ylide.[6][14]

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides

Intramolecular cycloadditions provide a powerful route to fused polycyclic systems containing the 3-azabicyclo[3.1.0]hexane core.[10][13] This protocol outlines a general procedure for the intramolecular cycloaddition of an azomethine ylide generated from an aldehyde containing a pendant alkene.

Materials:

  • Aldehyde with a tethered alkene dipolarophile

  • α-Amino acid (e.g., glycine or sarcosine)

  • High-boiling point solvent (e.g., toluene or DMF)

  • Standard laboratory glassware with a Dean-Stark trap for water removal

Step-by-Step Procedure:

  • Combine the aldehyde (1.0 mmol) and the α-amino acid (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux. The azeotropic removal of water drives the formation of the intermediate imine and subsequently the azomethine ylide.

  • Continue heating until the starting aldehyde is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Azeotropic Water Removal: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the formation of the iminium ion, which is the precursor to the azomethine ylide.[13]

  • Solvent Choice: High-boiling point, non-polar solvents like toluene are often preferred for these reactions to facilitate the azeotropic removal of water and to provide the thermal energy required for both ylide generation and the subsequent cycloaddition.

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed synthetic methods. To ensure the validity of the experimental results, the following points should be considered:

  • Thorough Characterization: The identity and purity of the synthesized 3-azabicyclo[3.1.0]hexane derivatives must be confirmed by a combination of spectroscopic techniques (NMR, IR, MS) and, where possible, single-crystal X-ray diffraction to unequivocally determine the stereochemistry.[5][6]

  • Reproducibility: The reactions should be reproducible, and key parameters such as reaction time, temperature, and stoichiometry should be carefully controlled and documented.

  • Control Experiments: In cases of unexpected results or low yields, control experiments can be performed to identify potential side reactions or inhibitory factors.

Conclusion

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents a highly efficient and stereoselective strategy for the synthesis of the medicinally important 3-azabicyclo[3.1.0]hexane scaffold. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis and application of this valuable class of compounds. The versatility of this methodology allows for the generation of a wide range of substituted derivatives, paving the way for the discovery of novel therapeutic agents.

References

  • Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives.
  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry, 18, 769–780.
  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PubMed. [Link]

  • Coldham, I., & Kandola, R. (2020). Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines. White Rose Research Online. [Link]

  • Carreño, M. C., et al. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Universidad Autónoma de Madrid. [Link]

  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Wang, Y., et al. (2026). Dipolar Cycloaddition of Cyclopropene with N,N-Cyclic Azomethine Imine: A Straightforward Protocol for Diazabicyclo[3.1.0]hexane Scaffold with Promising In Vitro Anti-proliferative Activities. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Almendros, P., et al. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 50(84), 12597-12599. [Link]

  • Li, Y., et al. (2023). Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. ResearchGate. [Link]

  • Barashkova, K. A., et al. (2025). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]

  • Wang, X., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(49), 9113–9118. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Sweeney, J. B., & Coldham, I. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 26(11), 3283. [Link]

  • Adrio, J., et al. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 51(23), 4893-4896. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Trukhan, O. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. ResearchGate. [Link]

  • Molnar, M., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

Sources

The Strategic Deployment of 3-Azabicyclo[3.1.0]hexan-1-ol in Complex Molecule Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in modern drug discovery. A key strategy in this endeavor is the exploration of unique, three-dimensional molecular scaffolds that can optimally present pharmacophoric elements in biological space. Among these, the rigid, conformationally constrained 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged motif, appearing in a range of biologically active compounds. This application note provides an in-depth guide to the synthesis and strategic application of a particularly versatile building block within this class: 3-azabicyclo[3.1.0]hexan-1-ol . We will delve into its synthesis, conformational integrity, and its role as a linchpin in the construction of complex molecular architectures for drug development.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Foundation of Rigidity and Versatility

The 3-azabicyclo[3.1.0]hexane core is a fused heterocyclic system comprising a pyrrolidine ring and a cyclopropane ring. This arrangement imparts significant conformational rigidity, a highly desirable trait in medicinal chemistry.[1][2] By locking the five-membered ring in a defined conformation, this scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The inherent chirality of substituted 3-azabicyclo[3.1.0]hexanes further allows for the exploration of stereospecific interactions with biological macromolecules.[]

The strategic introduction of a hydroxyl group at the 1-position, affording 3-azabicyclo[3.1.0]hexan-1-ol, provides a versatile handle for subsequent synthetic manipulations. This hydroxyl group, along with the secondary amine at the 3-position, serves as a key point for diversification, enabling the construction of a wide array of derivatives.

Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol: A Practical Approach

A robust and scalable synthesis of 3-azabicyclo[3.1.0]hexan-1-ols has been developed, making this building block readily accessible for research and development.[4] The key transformation involves a titanium-mediated cyclopropanation of β-amino acid derivatives. This method allows for the generation of diastereomeric mixtures of the desired alcohol, which can be readily separated by standard chromatographic techniques.[4]

A generalized workflow for the synthesis is depicted below:

G cluster_0 Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol Start β-Amino Ester Step1 N-Protection Start->Step1 e.g., Boc, Cbz Step2 Titanium-mediated Cyclopropanation Step1->Step2 Ti(Oi-Pr)4, i-PrMgCl Product 3-Azabicyclo[3.1.0]hexan-1-ol (Diastereomeric Mixture) Step2->Product Separation Chromatographic Separation Product->Separation Final_Product Pure Diastereomers Separation->Final_Product G cluster_1 N-Deprotection and Acylation Workflow Start N-Boc-3-azabicyclo[3.1.0]hexan-1-ol Derivative Step1 Boc Deprotection Start->Step1 TFA or HCl in Dioxane Intermediate 3-Azabicyclo[3.1.0]hexan-1-ol Derivative (amine salt) Step1->Intermediate Step2 N-Acylation Intermediate->Step2 Acid Chloride, Base (e.g., Et3N) Product N-Acyl-3-azabicyclo[3.1.0]hexan-1-ol Derivative Step2->Product

Sources

Application Note: Strategic N-Alkylation of 3-Azabicyclo[3.1.0]hexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 3-azabicyclo[3.1.0]hexane system is a conformationally restricted, highly strained bicyclic scaffold that has become a privileged motif in modern drug discovery. It is frequently embedded in the core structures of triple reuptake inhibitors, arginase inhibitors, and advanced kinase modulators[1]. Specifically, 3-azabicyclo[3.1.0]hexan-1-ol presents a unique synthetic challenge: the fusion of a cyclopropane ring to a pyrrolidine core restricts the flexibility of the secondary amine, while the bridgehead hydroxyl group at the C-1 position introduces steric encumbrance and potential chemical instability[2].

As a Senior Application Scientist, I have designed this protocol guide to address the nuances of functionalizing the N-3 position. This document provides field-proven methodologies for N-alkylation, focusing on maximizing chemoselectivity while preserving the integrity of the strained bicyclic framework.

Mechanistic Insights & Causality (E-E-A-T)

When functionalizing the secondary amine of 3-azabicyclo[3.1.0]hexan-1-ol, chemists must navigate the delicate balance between achieving high conversion and preventing scaffold degradation or over-alkylation.

  • Direct Alkylation via Nucleophilic Substitution ( SN​2 ) : Direct alkylation using primary alkyl halides (e.g., benzyl bromide) is highly efficient but prone to over-alkylation, leading to unwanted quaternary ammonium salts. To control this, a mild, insoluble base such as potassium carbonate ( K2​CO3​ ) is utilized in an aprotic solvent like Acetonitrile (MeCN)[3]. The heterogeneous nature of K2​CO3​ ensures that the generated hydrobromic acid is neutralized slowly, preventing base-catalyzed elimination ( E2 ) of the alkyl halide and protecting the sensitive bridgehead alcohol from degradation.

  • Reductive Amination : For complex, sterically demanding, or degradation-prone alkyl groups, reductive amination is the superior choice[4]. By reacting the amine with an aldehyde or ketone, an iminium ion is formed in situ. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is employed as the reducing agent. The causality here is electronic: the three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride. This renders the reagent unreactive toward the starting carbonyl compound but highly selective for the more electrophilic transient iminium ion, ensuring a clean conversion to the tertiary amine[5].

Experimental Workflows & Protocols

Protocol A: Direct N-Alkylation (e.g., N-Benzylation)

Optimized for primary alkyl halides and benzylic electrophiles.

Reagents:

  • 3-Azabicyclo[3.1.0]hexan-1-ol (1.0 equiv, limiting reagent)

  • Benzyl bromide (1.05 equiv)

  • K2​CO3​ (anhydrous, finely powdered, 2.5 equiv)

  • Acetonitrile (MeCN, anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-azabicyclo[3.1.0]hexan-1-ol and K2​CO3​ in anhydrous MeCN under an inert nitrogen atmosphere. Causality: Purging with nitrogen prevents oxidative side reactions, and anhydrous conditions prevent the hydrolysis of the alkyl halide.

  • Electrophile Addition : Cool the suspension to 0 °C using an ice bath. Add benzyl bromide dropwise over 10 minutes.

  • Reaction : Remove the ice bath and gradually warm the mixture to 60 °C. Stir vigorously for 12–16 hours.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material will stain dark pink/purple, whereas the tertiary amine product will exhibit a higher Rf​ value and a muted color response.

  • Workup : Cool the mixture to room temperature and filter through a Celite pad to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification & QC : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). QC Validation: 1H NMR should confirm the disappearance of the broad N-H peak (typically ~2.0-2.5 ppm) and the appearance of a diagnostic benzylic CH2​ singlet (~3.6 ppm).

DirectAlkylation A 3-Azabicyclo[3.1.0]hexan-1-ol (Secondary Amine) C Mild Base (K2CO3) in Aprotic Solvent A->C B Alkyl Halide (Electrophile) B->C D SN2 Transition State (Sterically Guided) C->D Heat (60°C) E N-Alkylated Product + Halide Salt D->E Filtration & Workup

Workflow for direct N-alkylation of 3-azabicyclo[3.1.0]hexan-1-ol via SN2 substitution.

Protocol B: Reductive Amination

Optimized for aldehydes/ketones to prevent over-alkylation.

Reagents:

  • 3-Azabicyclo[3.1.0]hexan-1-ol (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • 1,2-Dichloroethane (DCE, 0.2 M)

  • Glacial Acetic Acid (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Iminium Formation : Dissolve the bicyclic amine and the aldehyde in anhydrous DCE at room temperature. Add glacial acetic acid to mildly catalyze iminium ion formation. Stir for 1 hour. Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)3​ portion-wise to control the exothermic release of hydrogen gas.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process) : Analyze via LC-MS. The mass spectrum should show the complete consumption of the starting material mass [M+H]+ and the appearance of the product mass.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO3​ (until gas evolution ceases) to neutralize the acetic acid and destroy excess borohydride. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

ReductiveAmination A 3-Azabicyclo[3.1.0]hexan-1-ol (Secondary Amine) C Iminium Ion Intermediate (Acidic Catalysis) A->C Dehydration (-H2O) B Aldehyde / Ketone (Carbonyl Source) B->C Dehydration (-H2O) D Selective Reduction (NaBH(OAc)3) C->D E N-Alkylated Product D->E Basic Quench & Extract

Reductive amination pathway using NaBH(OAc)3 for selective N-alkylation.

Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology for your specific synthetic target, the following table summarizes the quantitative metrics and operational parameters of both protocols.

ParameterProtocol A: Direct Alkylation ( SN​2 )Protocol B: Reductive Amination
Typical Yield 75% – 85%80% – 95%
Reaction Time 12 – 16 hours5 – 7 hours
Chemoselectivity Moderate (Risk of over-alkylation)Excellent (Strictly mono-alkylation)
Substrate Scope Primary alkyl halides, allylic/benzylic halidesAldehydes, unhindered ketones
Primary Byproducts Quaternary ammonium salts, unreacted halideAlcohols (if aldehyde is reduced prematurely)
Scalability High (Simple filtration workup)High (Aqueous quench required)

References

  • WO2024191996A1 - Bicyclic ureas as kinase inhibitors. Vertex Pharmaceuticals Inc.[1] URL:

  • Jida, M., et al. - Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry (2010).[2] URL:[Link]

  • WO2005037790A1 - Preparation of 3-azabicyclo (3.1.0) hexane derivatives. Pfizer Products Inc.[4] URL:

  • EP0413455B1 - Azabicyclo quinolone carboxylic acids. Bayer AG.[3] URL:

  • MDPI Pharmaceuticals - Synthesis of Arginase Inhibitors: An Overview. (2025).[5] URL:[Link]

Sources

Application Notes & Protocols: Characterization of 3-azabicyclo[3.1.0]hexane Derivatives as Dopamine D3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dopamine D3 Receptor as a High-Value CNS Target

The dopamine D3 receptor (D3R), a member of the D2-like family of G-protein coupled receptors (GPCRs), has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Unlike the more ubiquitously expressed D2 receptor, the D3R shows a more restricted distribution, with high expression in limbic brain regions such as the nucleus accumbens and olfactory tubercle.[3][4] This localization implicates the D3R in the regulation of motivation, emotion, and cognitive functions.[1][5] Consequently, aberrant D3R signaling has been linked to the pathophysiology of schizophrenia, substance use disorders, and Parkinson's disease.[2][6][7][8]

The 3-azabicyclo[3.1.0]hexane scaffold has been identified as a privileged structure in medicinal chemistry, yielding compounds with high affinity and selectivity for the D3R.[9][10][11] Derivatives of this rigid bicyclic system have been developed as potent antagonists and partial agonists, showing promise in preclinical models of addiction and psychosis.[10][12] The development of such selective modulators is a challenging yet critical task, given the high homology between D2 and D3 receptors.[6]

This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of novel 3-azabicyclo[3.1.0]hexane derivatives as D3R modulators. We will delve into the core assays required to establish a compound's binding affinity, functional activity at the G-protein signaling level, and potential for biased signaling through β-arrestin recruitment. The methodologies described herein are designed to be robust and provide the foundational data necessary for advancing promising compounds in the drug discovery pipeline.

Synthetic Strategy Overview

The synthesis of the 3-azabicyclo[3.1.0]hexane core is a key first step in accessing these potent D3R modulators. Various synthetic strategies have been developed, often involving cyclopropanation reactions. For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to a wide range of these derivatives in high yields.[13][14] Another effective approach involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, which allows for the creation of complex spiro-fused systems.[15][16] Subsequent functionalization of the core structure is then performed to optimize affinity and selectivity for the D3R.

cluster_synthesis Generalized Synthetic Pathway Start Maleimide or Cyclopropene Precursors Core_Formation Cyclopropanation or [3+2] Cycloaddition Start->Core_Formation Key Reaction Core_Structure 3-Azabicyclo[3.1.0]hexane Core Core_Formation->Core_Structure Forms Bicyclic Scaffold Derivatization Functional Group Interconversion (e.g., Amide Coupling) Core_Structure->Derivatization Introduce Diversity Final_Compound Final D3R Modulator (Test Compound) Derivatization->Final_Compound Optimize Pharmacology

Caption: Generalized synthetic workflow for 3-azabicyclo[3.1.0]hexane derivatives.

In Vitro Characterization: Receptor Binding Affinity

The initial and most fundamental step in characterizing a novel D3R modulator is to determine its binding affinity (Kᵢ) for the target receptor. This is typically achieved through a competitive radioligand binding assay.[17] The principle involves incubating a fixed concentration of a radiolabeled ligand (a compound known to bind to D3R with high affinity) with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ).[17][18]

Protocol 1.1: D3R Radioligand Binding Assay

Causality Behind Choices:

  • Receptor Source: CHO or HEK293 cells stably expressing the human dopamine D3 receptor are preferred as they provide a high-density, homogenous source of the receptor, minimizing interference from other dopamine receptor subtypes.[19]

  • Radioligand: [³H]Spiperone is a commonly used D2-like radioligand. While not perfectly selective for D3R, its use in a competitive format with a D3R-expressing cell line is a standard and validated method.[20] For higher precision, a D3R-selective radioligand like [¹²⁵I]HY-3-24 could be used if available.[21][22]

  • Non-Specific Binding: A high concentration of a known D2/D3 antagonist like (+)-Butaclamol or Haloperidol is used to define non-specific binding, ensuring that the measured displacement is due to specific interaction with the D3 receptor.[17][20]

Materials:

  • Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing human D3R.

  • Radioligand: [³H]Spiperone (specific activity ~60-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Determinate: 10 µM (+)-Butaclamol.

  • Test Compounds: 3-azabicyclo[3.1.0]hexane derivatives dissolved in 100% DMSO.

  • Filtration: 96-well glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquot on ice. Homogenize gently and dilute in Assay Buffer to a final protein concentration of 10-20 µg per well. Protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. In a 96-well plate, add 2 µL of each compound dilution. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of 10 µM (+)-Butaclamol.

  • Assay Setup: To each well, add the following in order:

    • 50 µL of Assay Buffer.

    • 50 µL of diluted radioligand ([³H]Spiperone at a final concentration of ~1 nM, near its Kₔ).

    • 100 µL of the diluted membrane preparation. The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through the PEI-pre-soaked GF/C filter plate using a cell harvester.[19] Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls (Total and Non-Specific Binding).

  • Plot percent inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents: Membranes, Radioligand, Test Compounds Plating Plate Test Compounds, Total Binding (DMSO), & Non-Specific Binding Controls Start->Plating Incubation Add Radioligand & Membranes to Plate. Incubate to Equilibrium. Plating->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Calculate IC50 Convert to Ki using Cheng-Prusoff Equation Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Step-by-step workflow for determining D3R binding affinity.

Data Presentation: Binding Affinities of Representative D3R Ligands

The following table provides representative binding affinities for known D3R ligands to serve as a benchmark for newly synthesized compounds. High selectivity for D3R over D2R is a critical parameter for therapeutic potential.

CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
GSK598809~0.3~30~100x
SB-277011A~1.0~100~100x
Cariprazine~0.085~0.49~6x
HY-3-240.6786.7~129x
Note: Values are approximate and gathered from various literature sources for illustrative purposes.[7][21][22]

Functional Characterization: G-Protein Signaling

After establishing binding affinity, the next critical step is to determine the functional activity of the compound. D3R is canonically coupled to the Gαi/o family of G-proteins.[1] Agonist activation of D3R inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][23] Therefore, measuring changes in cAMP levels is a direct readout of a compound's functional efficacy (as an agonist, antagonist, or partial agonist).

cluster_pathway Dopamine D3 Receptor Gi-Coupled Signaling Ligand D3R Agonist (e.g., Dopamine) D3R D3 Receptor Ligand->D3R Binds & Activates G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Reduced Signaling

Caption: Canonical signaling pathway for the Gi-coupled D3 receptor.

Protocol 2.1: cAMP Accumulation Assay

Causality Behind Choices:

  • Assay Principle: We measure the inhibition of cAMP production. To do this, adenylyl cyclase is first stimulated with forskolin. This raises intracellular cAMP to a high, detectable level. A D3R agonist will then cause a measurable decrease from this stimulated level. An antagonist will have no effect on its own but will block the decrease caused by an agonist.

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based biosensors (e.g., GloSensor™) are modern, highly sensitive methods that do not require cell lysis, allowing for kinetic measurements if desired.[24][25][26] They are preferred over older ELISA or RIA methods for their simplicity and high-throughput compatibility.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human D3R.

  • cAMP Assay Kit: A commercial kit based on HTRF, AlphaScreen, or a luminescent biosensor (e.g., Promega GloSensor™).

  • Stimulant: Forskolin.

  • Reference Agonist: Dopamine or a selective D3R agonist.

  • Assay Buffer/Medium: As recommended by the kit manufacturer.

  • Test Compounds: 3-azabicyclo[3.1.0]hexane derivatives.

Procedure (Agonist Mode):

  • Cell Plating: Seed D3R-expressing cells into a 384-well white assay plate at a pre-optimized density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and the reference agonist. Add a small volume (e.g., 5 µL) to the appropriate wells.

  • Stimulation: Prepare a solution of forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 3-10 µM) in assay medium. Add this to the wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the detection reagents from the cAMP kit according to the manufacturer's protocol.[24] Incubate for the recommended time (e.g., 60 minutes).

  • Measurement: Read the plate on a compatible plate reader (e.g., HTRF or luminometer).

Procedure (Antagonist Mode):

  • Cell Plating: As in agonist mode.

  • Antagonist Pre-incubation: Add serial dilutions of the test compounds (potential antagonists) to the wells. Incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference D3R agonist (at its EC₈₀ concentration) mixed with forskolin to all wells (except controls).

  • Incubation & Detection: Proceed as in steps 4-6 of the agonist mode protocol.

Data Analysis:

  • Agonist: The signal will be inversely proportional to cAMP levels. Plot the response against the log concentration of the agonist and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist: The antagonist will reverse the effect of the reference agonist. Plot the response against the log concentration of the antagonist to determine its IC₅₀. This can be converted to an antagonist dissociation constant (Kₑ) using the Schild equation or the Gaddum/Schild equation.

Functional Characterization: β-Arrestin Recruitment

Beyond G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are initially involved in receptor desensitization but also mediate distinct cellular responses.[27] Assays that measure the recruitment of β-arrestin to the activated D3R are crucial for identifying "biased ligands"—compounds that preferentially activate one pathway (G-protein) over the other (β-arrestin). This has significant therapeutic implications, as pathway-selective drugs could offer improved efficacy with fewer side effects.

Protocol 3.1: β-Arrestin Recruitment Assay

Causality Behind Choices:

  • Assay Principle: Enzyme Fragment Complementation (EFC) is a widely used technology (e.g., DiscoverX PathHunter®).[27][28] The D3R is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. When an agonist induces β-arrestin recruitment to the receptor, the two fragments combine to form an active enzyme, generating a measurable chemiluminescent signal.[28] This provides a direct, gain-of-signal readout of the protein-protein interaction.

Materials:

  • Cell Line: A cell line engineered to co-express the D3R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).[28]

  • Detection Kit: A commercial chemiluminescent detection kit compatible with the EFC technology.

  • Test Compounds and Reference Agonist.

Procedure:

  • Cell Plating: Seed the engineered β-arrestin cells in a 384-well white assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and a reference agonist. Add a small volume to the appropriate wells.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C. The optimal time can vary between receptors and should be determined empirically.[27]

  • Detection: Equilibrate the plate to room temperature. Add the detection reagents as per the manufacturer's protocol. This typically involves a single reagent addition that contains the enzyme substrate.

  • Signal Measurement: After a final incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

Data Analysis:

  • Normalize the data to a vehicle control.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Bias Analysis: To quantify bias, compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound in the cAMP assay versus the β-arrestin assay, relative to a balanced reference agonist like dopamine.

cluster_workflow_arrestin β-Arrestin Recruitment (EFC) Assay Workflow Start Seed Engineered Cells (D3R-tag1, Arrestin-tag2) Plating Add Test Compound (Agonist) Start->Plating Incubation Incubate (37°C) Allows for Receptor Activation and Arrestin Recruitment Plating->Incubation Interaction Enzyme Fragments Complement Incubation->Interaction Detection Add Chemiluminescent Substrate Interaction->Detection Interaction enables... Measurement Read Luminescence (Gain of Signal) Detection->Measurement Analysis Calculate EC50 & Emax for Arrestin Pathway Measurement->Analysis

Caption: Workflow for measuring β-arrestin recruitment via Enzyme Fragment Complementation.

Conclusion and In Vivo Translation

The systematic in vitro evaluation outlined in these protocols provides a robust framework for identifying and characterizing novel 3-azabicyclo[3.1.0]hexane derivatives as D3R modulators. By determining binding affinity (Kᵢ), G-protein functional activity (EC₅₀/Kₑ), and β-arrestin recruitment profiles, researchers can build a comprehensive understanding of a compound's pharmacological properties. This detailed characterization is essential for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.

Compounds demonstrating high affinity, D3R selectivity, and desirable functional profiles can then be advanced into in vivo studies. These studies typically employ animal models relevant to the target indication, such as the 6-OHDA or MPTP models for Parkinson's disease or self-administration and reinstatement models for substance use disorders, to assess therapeutic efficacy and establish pharmacokinetic/pharmacodynamic relationships.[29][30][31]

References

  • Gallego, J. A., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol. [Link]

  • Zhang, J. H., et al. (2001). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening. [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D3. Wikipedia. [Link]

  • Iksanova, A. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Gallego, J. A., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. PubMed. [Link]

  • Bakulina, O., & Glushkov, D. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. MDPI. [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery. [Link]

  • Iksanova, A. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Wang, C., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Held, P. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]

  • Pärna, K., et al. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]

  • Newman, A. H., et al. (2013). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. PMC. [Link]

  • Eisman, J. A., & DeLuca, H. F. (1977). Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3. PubMed. [Link]

  • Stahl, S. M. (2017). Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors. Ovid. [Link]

  • Innoprot. (n.d.). D3 Dopamine Receptor Assay. Innoprot. [Link]

  • Heidbreder, C. A., & Newman, A. H. (2013). Dopamine D3 receptor antagonists: a patent review (2007 - 2012). PubMed. [Link]

  • Luedtke, R. R., et al. (2012). Molecular characterization of individual D3 dopamine receptor-expressing cells isolated from multiple brain regions of a novel mouse model. PMC. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]

  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Lee, S. M., & Kim, Y. S. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Implications for Drug Development. Semantic Scholar. [Link]

  • Patsnap Synapse. (2024). What are D3 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Lee, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. [Link]

  • Lee, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. [Link]

  • Quiroz, C., et al. (2015). Dopaminergic denervation switches dopamine D3 receptor signaling and disrupts its Ca(2+) dependent modulation by CaMKII and calmodulin in striatonigral projections of the rat. PubMed. [Link]

  • Li, M., et al. (2000). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PNAS. [Link]

  • Pfizer Inc. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Yorgason, J. T., et al. (2011). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Publications. [Link]

  • Tanda, G., et al. (2021). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. ResearchGate. [Link]

  • Zhang, D., et al. (2015). Novel D3 dopamine receptor-preferring agonist D-264: Evidence of neuroprotective property in Parkinson's disease animal model. Ovid. [Link]

  • Gardner, E. (n.d.). Dopamine D3 receptor antagonists for treating drug addiction: Preclinical models. Grantome. [Link]

  • Brown, A. D., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • Bonanomi, G., et al. (2010). Triazolyl azabicyclo[3.1.0]hexanes: A Class of Potent and Selective Dopamine D(3) Receptor Antagonists. PubMed. [Link]

  • Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. PubMed. [Link]

  • Micheli, F., et al. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. ACS Publications. [Link]

  • Levant, B. (1997). Dopamine D3 Receptor Partial Agonists and Antagonists as Potential Drug Abuse Therapeutic Agents. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when constructing rigid, saturated nitrogen-containing scaffolds.

The 3-azabicyclo[3.1.0]hexane framework is a highly valuable, conformationally constrained isostere for piperidine, widely used in modern medicinal chemistry. However, synthesizing this strained bicyclic system is fraught with chemoselectivity issues, particularly unwanted ring-opening, carbene oligomerization, and poor diastereoselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these common side reactions.

Workflow Visualization: Pathways and Pitfalls

SynthesisPathways N_Start Pyrroline / Maleimide Precursors N_Pyrazoline Pyrazoline Intermediate N_Start->N_Pyrazoline [3+2] Cycloaddition N_Carbene Metal Carbenoid N_Start->N_Carbene Transition Metal N_Diazo Diazo Compounds N_Diazo->N_Pyrazoline N_Product 3-azabicyclo[3.1.0]hexane Core N_Pyrazoline->N_Product Photodenitrogenation N_Carbene->N_Product Direct Cyclopropanation N_Side2 Side Reaction: Carbene Dimerization N_Carbene->N_Side2 Excess Diazo N_Side1 Side Reaction: Ring Opening N_Product->N_Side1 Pd/C, H2 (Strain Release)

Fig 1: Synthesis pathways for 3-azabicyclo[3.1.0]hexanes and common side-reaction divergence.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I observing massive cyclopropane ring cleavage during the reduction of my bicyclic enamide/lactam intermediate? Causality: The 3-azabicyclo[3.1.0]hexane system contains approximately 27 kcal/mol of ring strain. When subjected to heterogeneous catalytic hydrogenation (e.g., Pd/C, H₂), the metal surface facilitates oxidative addition into the less sterically hindered C5–C6 bond of the cyclopropane ring. This hydrogenolysis is driven by strain release, yielding functionalized monocyclic pyrrolidines or piperidines instead of the desired bicyclic core 1. Solution: Switch to ionic hydrogenation. Using triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) generates an intermediate N-acyliminium ion that is selectively reduced by the silane hydride without engaging the cyclopropane C–C bonds 1. For simple carbonyl reductions, LiAlH₄ in diethyl ether smoothly reduces lactams to pyrrolidines without cleaving the cyclopropane ring 2.

Q2: My transition-metal catalyzed cyclopropanation yields a complex mixture of oligomers and unreacted starting material. How can I suppress this? Causality: In metal-catalyzed carbene transfers (e.g., using ethyl diazoacetate with Rh or Cu catalysts), the highly electrophilic metal carbenoid can react with another equivalent of the diazo compound faster than it undergoes[2+1] cycloaddition with the electron-deficient maleimide or pyrroline. This leads to carbene dimerization (forming fumarates/maleates) and subsequent oligomerization. Solution: Implement a metal-free photochemical[3+2] cycloaddition strategy. By reacting the alkene with a diazo compound to form a stable pyrazoline intermediate first, you bypass the highly reactive free carbenoid stage. Subsequent photochemical decomposition (photodenitrogenation) of the pyrazoline cleanly extrudes N₂ to form the cyclopropane ring with excellent functional group tolerance 2.

Q3: How do I control the exo/endo diastereoselectivity during carbene addition to pyrrolines? Causality: The facial approach of the carbenoid to the flat pyrroline ring is governed by steric hindrance. Without a directing group or a sterically demanding chiral ligand, the energy difference between the transition states leading to exo and endo isomers is minimal, resulting in ~1:1 mixtures. Solution: Utilize low-loading Dirhodium(II) catalysts with bulky carboxylate or carboxamidate ligands to bias the trajectory of the carbenoid. If a mixture is still obtained, the diastereomers of 3-azabicyclo[3.1.0]hexanes can often be resolved via standard silica gel chromatography due to the significant difference in their dipole moments 3.

Quantitative Data: Impact of Reduction Conditions on Chemoselectivity

The table below summarizes the critical impact that reagent selection has on the integrity of the 3-azabicyclo[3.1.0]hexane core during the reduction of enamide/lactam precursors.

Substrate TypeReduction ConditionsTemperatureDesired Bicyclic Yield (%)Ring-Opened Byproduct (%)
EnamidePd/C, H₂ (1 atm), EtOH25 °C< 10%> 80%
EnamideEt₃SiH, TFA, CH₂Cl₂-78 °C to 25 °C88%0%
LactamLiAlH₄, Et₂O0 °C to 25 °C> 95%0%

Standard Operating Procedures (SOPs)

Protocol 1: Chemoselective Ionic Hydrogenation of Bicyclic Enamides

This protocol self-validates through the visual transition of the intermediate and TLC tracking, ensuring the cyclopropane ring remains intact.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the 3-azabicyclo[3.1.0]hexan-2-one enamide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling & Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add trifluoroacetic acid (TFA, 5.0 mmol) dropwise.

    • Mechanistic Note: TFA protonates the enamide to generate a highly electrophilic, yet localized, N-acyliminium ion.

  • Reduction: Add triethylsilane (Et₃SiH, 3.0 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is self-validating: the disappearance of the strongly UV-active enamide spot and the appearance of a new, ninhydrin-active spot confirms successful reduction without ring-opening.

  • Quenching & Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Photochemical Synthesis via Pyrazoline Intermediates

Use this protocol to avoid metal-catalyzed carbene dimerization side reactions.

  • [3+2] Cycloaddition: Dissolve the maleimide derivative (1.0 mmol) and the diazo compound (e.g., CF₂HCHN₂, 1.5 mmol) in CHCl₃ (5 mL). Stir at 45 °C for 12 hours.

  • Intermediate Isolation: Remove the solvent under reduced pressure to yield the crude pyrazoline intermediate.

    • Validation: Take a crude ¹H NMR. The presence of distinct pyrazoline ring protons confirms the success of the cycloaddition and the absence of free carbenes.

  • Photodenitrogenation: Dissolve the crude pyrazoline in acetonitrile (5 mL) and transfer the solution into a quartz tube.

  • Irradiation: Irradiate the solution using a 1000 W high-pressure mercury lamp for 24–28 hours at room temperature.

    • Mechanistic Note: UV irradiation promotes the stepwise cleavage of the two C–N bonds, releasing N₂ gas and forming a 1,3-biradical that recombines to form the cyclopropane ring.

  • Purification: Concentrate the mixture and purify by silica gel chromatography to separate the cis and trans diastereomers.

General FAQs

Q: How stable are 3-azabicyclo[3.1.0]hexane derivatives during long-term storage? A: The intact bicyclic core is highly stable at room temperature when stored neat or in non-acidic solutions. However, prolonged exposure to strong Brønsted acids or transition metals can promote slow ring-opening. Store purified compounds at 4 °C under an inert atmosphere.

Q: Can I use standard protecting groups on the nitrogen atom during cyclopropanation? A: Yes. N-benzyl (Bn), N-tert-butyloxycarbonyl (Boc), and N-tosyl (Ts) groups are exceptionally well-tolerated. Note that excessively bulky protecting groups like N-trityl may sterically hinder the initial cyclopropanation step, drastically reducing yields and altering facial selectivity.

References

  • A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides Source: The Journal of Organic Chemistry (ACS Publications) URL:1

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: RSC Advances (via NIH/PMC) URL:2

  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates Source: Organic Letters (via Thieme Connect / Synfacts) URL:3

Sources

Technical Support Center: Purification Strategies for Diastereomeric Mixtures of 3-Azabicyclo[3.1.0]hexan-1-ols

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical solutions for the purification of diastereomeric mixtures of 3-azabicyclo[3.1.0]hexan-1-ols. This valuable structural motif is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The inherent stereochemical complexity of this scaffold often leads to the formation of diastereomeric mixtures, presenting significant purification challenges.

This guide offers in-depth, experience-driven advice to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of my 3-azabicyclo[3.1.0]hexan-1-ol diastereomers so difficult on a standard silica gel column?

A1: Diastereomers of this class often have very similar polarities. The key hydroxyl and amine functionalities that dominate interactions with the silica stationary phase may be oriented in a way that minimizes the overall difference in their adsorption coefficients, leading to poor separation or co-elution.

Q2: My TLC shows two distinct spots, but the separation fails on a larger scale column. What's going wrong?

A2: This is a common issue related to scalability. A larger column may not be packed as efficiently as your smaller analytical column, leading to band broadening that negates the small separation factor. Overloading the column is another frequent cause.

Q3: Can I use reverse-phase HPLC for this separation?

A3: While possible, normal-phase chromatography is often more effective for these types of diastereomers.[4] Reverse-phase separations rely on differences in hydrophobicity, which may be minimal between your diastereomers. However, for certain derivatives, it can be a viable option.

Q4: I am observing epimerization or degradation of my compound on the silica gel column. How can I prevent this?

A4: The acidic nature of standard silica gel can catalyze epimerization or degradation of sensitive compounds.[5] Deactivating the silica gel by pre-treating it with a base, such as triethylamine, can mitigate these side reactions.[5]

Troubleshooting Guide

Problem 1: Poor or No Separation with Standard Silica Gel Chromatography
  • Symptoms: A single broad peak or heavily overlapping peaks are observed during column chromatography. TLC analysis shows spots with very close Rf values.

  • Causality: The mobile phase may be too polar, causing the compounds to elute too quickly without sufficient interaction with the stationary phase. Alternatively, the inherent selectivity of silica for your specific diastereomers may be insufficient.

  • Solutions & Optimization Strategies:

    • Optimize the Mobile Phase: A systematic approach to solvent selection is crucial. Start with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity. Small additions of a more polar solvent like methanol or isopropanol can significantly impact selectivity.

    • Employ a Shallow Gradient: Instead of an isocratic elution, a very slow, shallow gradient of the polar solvent can help to resolve closely eluting compounds.

    • Increase Column Length and Reduce Particle Size: A longer column provides more theoretical plates, enhancing separation. Using silica with a smaller particle size increases surface area and can improve resolution, though it will increase backpressure.

    • Consider Alternative Stationary Phases: If silica is not effective, other normal-phase media like alumina (basic or neutral) or porous graphitic carbon may offer different selectivity.[6]

Problem 2: Product Degradation or Isomerization on the Column
  • Symptoms: The appearance of new spots on TLC after chromatography that were not present in the crude mixture. Low overall recovery of the desired products.

  • Causality: The 3-azabicyclo[3.1.0]hexane core, particularly with a hydroxyl group, can be sensitive to the acidic environment of standard silica gel, leading to ring-opening, elimination, or epimerization.[5]

  • Solutions & Optimization Strategies:

    • Deactivate the Stationary Phase: Before packing the column, prepare a slurry of the silica gel in the initial mobile phase containing a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia. This will neutralize the acidic silanol groups.[5]

    • Use Pre-treated Silica: Commercially available deactivated silica gel is an option.

    • Minimize Residence Time: A faster flow rate can reduce the time the compound spends on the column, potentially minimizing degradation, but this may compromise separation. A balance must be found.

Problem 3: Challenging Separation of Enantiomers After Diastereomer Separation
  • Symptoms: After successfully separating the diastereomers, you are left with two racemic pairs of enantiomers.

  • Causality: The initial separation was based on diastereomeric differences. Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatographic techniques.

  • Solutions & Optimization Strategies:

    • Chiral Chromatography: This is the most direct method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is highly effective.[7][8] Polysaccharide-based CSPs are a common starting point.[4][9]

    • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[10][11] These salts have different solubilities and can often be separated by fractional crystallization.[11] The desired enantiomer can then be recovered by treatment with a base.

Detailed Protocols & Methodologies

Protocol 1: Optimized Flash Chromatography on Deactivated Silica Gel

This protocol is a starting point for separating diastereomers that are sensitive to acidic conditions.

  • Preparation of Deactivated Silica:

    • In a fume hood, create a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

    • Add triethylamine to make up 0.5% of the total solvent volume.

    • Gently stir the slurry for 15-20 minutes.

  • Column Packing:

    • Pack the column with the deactivated silica slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude diastereomeric mixture in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the sample onto a small amount of silica gel ("dry loading") and carefully apply it to the top of the column bed.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity by adding small increments of ethyl acetate or another more polar solvent. A shallow gradient is often more effective than large step gradients.

  • Fraction Collection & Analysis:

    • Collect small fractions and analyze them by TLC to identify the separated diastereomers.

Protocol 2: Crystallization-Induced Diastereomer Transformation (CIDT)

For cases where one diastereomer is desired and the stereocenter is labile, CIDT can be a powerful technique to convert the mixture to a single, crystalline diastereomer.[12][13][14]

  • Solvent Screening:

    • In small vials, dissolve the diastereomeric mixture in a range of solvents at an elevated temperature to achieve full dissolution.

    • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.

    • Identify solvents that yield crystalline material.

  • Equilibration & Crystallization:

    • Dissolve the mixture in the chosen solvent.

    • Add a catalytic amount of a reagent that can promote epimerization (e.g., a mild acid or base, depending on the mechanism).

    • Stir the solution at a constant temperature where one diastereomer is less soluble and begins to crystallize, while the other remains in solution and continues to epimerize.

  • Isolation:

    • Once the crystallization is complete, isolate the solid product by filtration.

    • Wash with a small amount of cold solvent and dry under vacuum.

    • Analyze the solid and the mother liquor to determine the diastereomeric ratio.

Method Selection Guide

Choosing the right purification strategy depends on the scale of your synthesis, the stability of your compounds, and the available equipment. The following decision tree can guide your choice.

G start Start: Diastereomeric Mixture of 3-Azabicyclo[3.1.0]hexan-1-ols tlc Perform TLC Analysis start->tlc spots How many spots? tlc->spots one_spot Single Spot / Heavy Streaking spots->one_spot One two_spots Two Separated Spots spots->two_spots Two check_stability Is the compound acid-sensitive? one_spot->check_stability Diastereomers have very similar polarity scale_up Attempt preparative flash chromatography two_spots->scale_up Separation is feasible sensitive sensitive check_stability->sensitive Yes not_sensitive not_sensitive check_stability->not_sensitive No deactivated_silica deactivated_silica sensitive->deactivated_silica Use deactivated silica gel optimize_solvent optimize_solvent not_sensitive->optimize_solvent Optimize normal-phase solvent system scale_up_success Successful separation? deactivated_silica->scale_up_success optimize_solvent->scale_up_success scale_up->scale_up_success success Purified Diastereomers (Racemic) scale_up_success->success Yes failure failure scale_up_success->failure No chiral_sep Chiral Separation Required success->chiral_sep Need single enantiomer? troubleshoot_scale troubleshoot_scale failure->troubleshoot_scale Troubleshoot scale-up issues (packing, loading) hplc_sfc hplc_sfc troubleshoot_scale->hplc_sfc Consider Preparative HPLC/SFC chiral_hplc Chiral HPLC or SFC chiral_sep->chiral_hplc Direct Method diastereomeric_salt Diastereomeric Salt Formation & Crystallization chiral_sep->diastereomeric_salt Indirect Method final_product Enantiopure Product chiral_hplc->final_product diastereomeric_salt->final_product

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

Purification MethodTypical ApplicationAdvantagesDisadvantages
Flash Chromatography (Silica Gel) Initial purification of multi-gram quantities.Cost-effective, scalable, widely available.May not resolve closely related diastereomers, potential for compound degradation.[5]
Preparative HPLC (Normal or Reverse Phase) High-resolution purification of mg to gram scale.Excellent resolving power for difficult separations.[7]Higher cost, lower throughput, requires specialized equipment.
Supercritical Fluid Chromatography (SFC) Chiral and achiral separations, especially for less polar compounds.Fast, uses less organic solvent ("green"), excellent for chiral separations.[8][15][16]Requires specialized high-pressure equipment.
Fractional Crystallization When one diastereomer is significantly less soluble.Can be very effective and scalable, yields high purity material.Success is highly dependent on the physical properties of the diastereomers.
Crystallization-Induced Diastereomer Transformation (CIDT) For equilibrating diastereomers where one isomer is desired.Theoretical yield of up to 100% for the desired isomer.[12][17]Requires a reversible stereocenter and specific crystallization behavior.

References

  • Carreras, J., et al. (2017). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Universidad Autónoma de Madrid. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Trusova, M. E., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Various Authors. (2025). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives. ResearchGate. Available at: [Link]

  • Couty, F., et al. (2006). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate. Available at: [Link]

  • Bak, R. R., et al. (2006). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Galkina, O. S., et al. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Feringa, B. L., et al. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Available at: [Link]

  • Wzorek, A., et al. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Various Authors. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Douglas, J. T., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Maloney, K. M., et al. (2020). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • Various Authors. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
  • Novak, U., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2019). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]

  • Miteva, M., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]

  • Regalado, E. L. (2016). Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]

  • Wang, H., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. Available at: [Link]

  • Fogassy, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Umstead, W., & Anderson, T. M. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. Available at: [Link]

  • Wu, J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters Corporation. Available at: [Link]

  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry. Available at: [Link]

  • Stoll, D. R. (2020). Troubleshooting for Two-Dimensional Liquid Chromatography (2D–LC): Breakthrough in the Second Dimension. LCGC North America. Available at: [Link]

  • De Klerck, K., et al. (2013). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2020). Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor conversions, irreproducible yields, and complex side-product profiles when attempting [2+1] cycloadditions using diazo compounds. This guide bypasses generic advice, offering a mechanistic, causality-driven approach to troubleshooting and optimizing your catalytic systems.

Mechanistic Grounding: Understanding the Catalytic Cycle

Before adjusting experimental parameters, we must understand the fundamental organometallic steps dictating the reaction's success. While Pd(OAc)₂ is a ubiquitous precatalyst, Density Functional Theory (DFT) studies reveal that the active resting state is often a Pd(0) species, such as Pd(η²-C₂H₄)ₙ, formed via in situ reduction[1].

The catalytic cycle proceeds through:

  • Coordination of the diazo compound to the Pd(0) center.

  • Extrusion of N₂ gas to generate a highly electrophilic Pd-carbenoid intermediate[2].

  • Coordination of the target olefin.

  • A concerted or step-wise [2+1] cycloaddition, followed by reductive elimination to release the cyclopropane and regenerate the Pd(0) catalyst[3].

Yield drops usually occur when this cycle is outcompeted by off-target pathways (e.g., carbene dimerization) or when the catalyst degrades prematurely.

Mechanism Pd0 Pd(0) Resting State Diazo Diazo Coordination Pd0->Diazo Carbene Pd-Carbenoid (-N2) Diazo->Carbene Olefin Olefin Coordination Carbene->Olefin Cyclo [2+1] Cycloaddition Olefin->Cyclo Cyclo->Pd0 Prod Cyclopropane Cyclo->Prod Product Release

Simplified Pd-catalyzed cyclopropanation catalytic cycle via carbenoid intermediate.

Diagnostic Troubleshooting Flowchart

Use the following logic tree to isolate the root cause of your low yields based on visual and analytical feedback from your reaction mixture.

Troubleshooting Start Low Yield Detected Q1 Pd Black Precipitate? Start->Q1 A1 Reduce T / Change Ligand Q1->A1 Yes Q2 Diazo Dimers Formed? Q1->Q2 No Success Optimized Yield A1->Success A2 Syringe Pump Addition Q2->A2 Yes Q3 Unreacted Olefin? Q2->Q3 No A2->Success A3 Increase Catalyst Loading Q3->A3 Yes Q3->Success No A3->Success

Diagnostic flowchart for isolating causes of low cyclopropanation yields.

Frequently Asked Questions (FAQs) & Targeted Solutions

Q1: My GC-MS shows massive formation of diethyl fumarate and diethyl maleate, but very little of my desired cyclopropane. How do I suppress this?

  • Causality: You are observing carbene dimerization. When the local concentration of the diazo compound (e.g., ethyl diazoacetate) is too high, the highly reactive Pd-carbenoid intermediate reacts with another equivalent of the diazo compound instead of your olefin[4].

  • Solution: Alter the stoichiometry and addition rate. Maintain the olefin in a 2- to 5-fold excess relative to the diazo compound to kinetically favor the [2+1] cycloaddition. Crucially, use a syringe pump to add the diazo compound dropwise over 1–2 hours into the solution containing the olefin and catalyst[3].

Q2: The reaction mixture turns completely black within 5 minutes of heating, and the yield plateaus at <15%. What is happening?

  • Causality: The black precipitate is "Pd black," indicating the irreversible aggregation and deactivation of the homogeneous palladium catalyst. This occurs when the Pd(0) intermediates are insufficiently stabilized by ligands or olefins, especially at elevated temperatures.

  • Solution: Lower the reaction temperature. Many Pd-catalyzed cyclopropanations proceed efficiently at room temperature or 0 °C[5]. Additionally, evaluate your solvent. Switching from toluene to a slightly more coordinating solvent like THF can sometimes stabilize the active species, though it may affect reaction rates[6].

Q3: I am using an electron-rich olefin, but the reaction is sluggish and unreacted starting material remains. Should I increase the temperature?

  • Causality: Palladium-catalyzed cyclopropanation using diazo compounds is highly sensitive to the electronic nature of the olefin. Pd-carbenoids are highly electrophilic; paradoxically, classical Pd(OAc)₂ systems often perform exceptionally well with electron-deficient olefins (like acrylates) due to pre-coordination effects[3].

  • Solution: If using unactivated or electron-rich dienes, consider switching to specialized precatalysts or evaluating alternative transition metals (like Rh or Cu)[4]. If you must use Pd, ensure catalyst loading is optimized (typically 2-5 mol%) and avoid dropping it to 1 mol%, which has been shown to drastically diminish yields[3].

Quantitative Data: Parameter Optimization

The following table summarizes the impact of reaction parameters on the yield of cyclopropanating methyl acrylate with methyl phenyldiazoacetate, demonstrating the necessity of strict condition control.

Catalyst SystemLoadingSolventTemp (°C)Diazo Addition MethodCyclopropane YieldMajor Side Product
Pd(OAc)₂5 mol%Toluene80Dropwise (1h)>80%Trace dimers
Pd(OAc)₂1 mol%Toluene80Dropwise (1h)<40%Unreacted olefin
Pd(PPh₃)₄5 mol%Toluene80Dropwise (1h)~50%Dimers
Pd(OAc)₂5 mol%THF25All-at-once<20%Fumarate/Maleate

(Data synthesized from optimization studies of electron-deficient olefins and dienes[3],[4])

Self-Validating Experimental Protocol

To ensure reproducibility and isolate variables, follow this standardized, self-validating workflow for the cyclopropanation of olefins using aryldiazoacetates.

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a Schlenk flask under vacuum and backfill with N₂ (repeat 3x).

  • Add the olefin (2.5 mmol, 5.0 equiv) and Pd(OAc)₂ (0.025 mmol, 5 mol% relative to diazo) to the flask.

  • Dissolve the mixture in 1.0 mL of anhydrous, degassed toluene.

  • Validation Check: The solution should be clear and slightly yellow/orange. Immediate blackening indicates oxygen/moisture contamination or a degraded catalyst batch.

Step 2: Controlled Diazo Addition

  • In a separate dry vial, dissolve the diazo compound (0.5 mmol, 1.0 equiv) in 2.0 mL of anhydrous toluene.

  • Load this solution into a gas-tight syringe.

  • Heat the main reaction flask to the target temperature (e.g., 80 °C)[3].

  • Using a syringe pump, add the diazo solution dropwise over 1 hour.

  • Validation Check: Monitor N₂ evolution (bubbling). Continuous, steady bubbling indicates active carbenoid formation. Sudden bursts suggest the addition is too fast, which will lead to dimerization.

Step 3: Monitoring and Quenching

  • Stir for an additional 30 minutes post-addition.

  • Monitor progress via TLC (hexane/EtOAc). Look for the disappearance of the diazo spot (often brightly colored or UV active).

  • Once complete, cool to room temperature and concentrate under reduced pressure.

Step 4: Yield Determination (Internal Standard)

  • Before column chromatography, add a known mass of 1,3,5-trimethoxybenzene to the crude mixture.

  • Take a crude ¹H-NMR. Compare the integration of the internal standard (aromatic protons at 6.1 ppm) against the distinct cyclopropane ring protons (typically 1.0 - 2.5 ppm) to determine the precise NMR yield.

  • Validation Check: This prevents masking of low chemical yields by physical losses during silica gel column chromatography.

References
  • Palladium-catalyzed cyclopropanation of electron-deficient olefins with aryldiazocarbonyl compounds. Tetrahedron Letters. 3

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. 4

  • Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. PMC. 5

  • Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH₂N₂: A DFT Study. Journal of the American Chemical Society. 1

  • A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. ChemRxiv. 6

  • DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. ACS Publications. 2

Sources

Technical Support Center: Enhancing 1,3-Dipolar Cycloaddition Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development and bioconjugation, success relies on understanding the thermodynamic and kinetic driving forces of your reactions. This guide provides field-proven insights into the causality behind common failures in 1,3-dipolar cycloadditions—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and offers self-validating protocols to ensure reproducible success.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

Q: Why is my bioconjugation reaction yielding low conversion despite adding excess CuSO₄ and Sodium Ascorbate? A: The fundamental issue usually lies in the thermodynamic instability of the Cu(I) oxidation state in aqueous, aerobic environments. While sodium ascorbate reduces Cu(II) to the active Cu(I) species, the presence of dissolved oxygen rapidly oxidizes Cu(I) back to the inactive Cu(II) state ([1]). You will often notice the reaction mixture turning blue or green when this occurs.

Causality & Solution: To establish a robust system, you must protect the Cu(I) intermediate. While degassing solvents is a necessary first step, the definitive solution is incorporating a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA coordinates the Cu(I) ion, shielding it from oxidation and disproportionation, while simultaneously lowering the activation energy required to form the critical copper-acetylide intermediate ([2]).

Q: How do I prevent copper-induced oxidative damage to my live-cell or sensitive protein targets? A: CuAAC reactions generate reactive oxygen species (ROS) as a byproduct of ascorbate oxidation and Cu(I)/Cu(II) redox cycling. This can degrade sensitive proteins or cause cytotoxicity in live cells.

Causality & Solution: By utilizing the THPTA ligand, you not only accelerate the reaction but also occupy the coordination sites on the copper ion, preventing it from catalyzing the generation of ROS ([3]). For highly sensitive targets, supplementing the reaction with ROS scavengers like aminoguanidine provides a secondary layer of protection, ensuring the structural integrity of your biological payload.

CuAAC_Cycle Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I) Catalyst (Active) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Cu1_THPTA Cu(I)-THPTA Complex (Protected & Accelerated) Cu1->Cu1_THPTA Chelation THPTA THPTA Ligand (Stabilizer) THPTA->Cu1_THPTA Acetylide Cu(I)-Acetylide Intermediate Cu1_THPTA->Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Acetylide Azide Organic Azide Triazole 1,2,3-Triazole Product Azide->Triazole Acetylide->Triazole + Azide (Cycloaddition) Triazole->Cu1_THPTA Catalyst Regeneration

Fig 1. The THPTA-stabilized CuAAC catalytic cycle preventing Cu(I) oxidation and disproportionation.

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting

Q: My SPAAC reaction kinetics are too slow compared to CuAAC. How do I choose the right cyclooctyne? A: SPAAC bypasses the need for a toxic copper catalyst by relying on the release of ring strain (approximately 18 kcal/mol) inherent in cyclooctynes to drive the cycloaddition ([4]). However, first-generation cyclooctynes (like OCT) suffer from sluggish kinetics.

Causality & Solution: The reaction rate is governed by both ring strain and electronic effects. To enhance efficiency, you must increase the electrophilicity of the alkyne. Using DBCO (dibenzocyclooctyne) or BARAC increases the reaction rate by orders of magnitude. This is due to the conjugation of the alkyne with adjacent aryl rings, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the alkyne, facilitating faster nucleophilic attack by the azide ([5]).

Q: I am observing off-target background labeling in complex cell lysates with SPAAC. What is the mechanism? A: While SPAAC is highly bioorthogonal, highly strained or electron-deficient cyclooctynes can undergo nucleophilic attack by biological thiols (such as glutathione or exposed cysteine residues) via a thiol-yne side reaction.

Causality & Solution: This off-target reactivity compromises the trustworthiness of your assay in complex biological matrices. To mitigate this, either pre-treat your lysates with a thiol-blocking agent like iodoacetamide, or switch to a sterically hindered cyclooctyne like DBCO, which offers an optimal balance of fast cycloaddition kinetics and resistance to thiol nucleophiles.

Troubleshooting Start Low Yield in Cycloaddition? Type Which Reaction Type? Start->Type CuAAC CuAAC (Copper-Catalyzed) Type->CuAAC SPAAC SPAAC (Strain-Promoted) Type->SPAAC Cu_Issue Is the reaction turning green/blue? CuAAC->Cu_Issue SPAAC_Issue High background or slow kinetics? SPAAC->SPAAC_Issue Cu_Ox Cu(I) Oxidation. Degass buffer & add THPTA. Cu_Issue->Cu_Ox Yes Cu_Fine Check Alkyne/Azide accessibility. Increase temp or time. Cu_Issue->Cu_Fine No SPAAC_Slow Slow Kinetics. Switch to BARAC or DBCO. SPAAC_Issue->SPAAC_Slow Slow SPAAC_BG High Background (Thiol-yne). Add iodoacetamide to block thiols. SPAAC_Issue->SPAAC_BG Background

Fig 2. Decision tree for diagnosing and resolving common issues in CuAAC and SPAAC reactions.

Part 3: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the kinetic and physical properties of common cycloaddition reagents.

Reagent / LigandReaction TypeRelative Kinetics (M⁻¹s⁻¹)Aqueous SolubilityPrimary ApplicationThiol Reactivity
TBTA CuAACFast (~10 to 100)Poor (Requires DMSO)Organic synthesis, fixed cellsNone
THPTA CuAACVery Fast (>100)ExcellentLive-cell labeling, proteinsNone
OCT SPAACSlow (~0.001)GoodBasic bioconjugationLow
DIFO SPAACModerate (~0.07)ModerateIn vivo imagingHigh
DBCO SPAACFast (~0.3)ModerateProteomics, live cellsVery Low
BARAC SPAACVery Fast (~0.9)PoorRapid kinetic studiesHigh

Part 4: Standard Operating Procedures

Protocol 1: High-Efficiency, Low-Toxicity CuAAC Bioconjugation using THPTA

Mechanistic Rationale: This protocol utilizes a pre-complexation step. By mixing CuSO₄ and THPTA before adding the reducing agent, you ensure that the moment Cu(II) is reduced to Cu(I), it is immediately captured by the ligand, preventing transient oxidation or disproportionation.

Step-by-Step Methodology:

  • Preparation: Prepare your azide-modified protein (1 mg/mL) and alkyne-fluorophore (10 equivalents) in degassed PBS (pH 7.4).

  • Pre-complexation: In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand. Incubate at room temperature for 5 minutes. Note: The molar ratio of THPTA to Cu should always be at least 2.5:1.

  • Reduction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the Cu/THPTA complex. The solution should turn clear, indicating successful reduction to Cu(I).

  • Reaction: Immediately add the activated catalyst mixture to your protein/alkyne solution. Incubate in the dark at room temperature for 1 hour.

  • Self-Validation Step: Quench the reaction with 5 mM EDTA to strip the copper. Run an aliquot on an SDS-PAGE gel and scan for fluorescence prior to Coomassie staining. A fluorescent band at the expected molecular weight confirms successful cycloaddition without degradation.

Protocol 2: SPAAC-Mediated Live-Cell Surface Labeling

Mechanistic Rationale: This protocol leverages DBCO to achieve fast labeling kinetics on live cells without the toxicity of copper or the high background associated with thiol-reactive cyclooctynes.

Step-by-Step Methodology:

  • Metabolic Labeling: Culture mammalian cells in media supplemented with 50 µM of an azide-bearing unnatural sugar (e.g., Ac₄ManNAz) for 48 hours to incorporate azides into cell-surface glycans.

  • Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unincorporated sugars and quench non-specific binding sites.

  • SPAAC Reaction: Add 20 µM of DBCO-Fluorophore conjugate diluted in PBS. Incubate at 4°C for 30 minutes. Note: Performing this step at 4°C prevents endocytosis of the labeled receptors.

  • Self-Validation Step: Wash the cells three times to remove unreacted DBCO. Analyze via Flow Cytometry. Compare the median fluorescence intensity (MFI) against a control population grown without Ac₄ManNAz. A signal-to-noise ratio of >50x validates the specificity and efficiency of the SPAAC reaction.

References

  • [5] Liu, Y., et al. Click Chemistry and Multicomponent Reaction for Linker Diversification of Zinc Dipicolylamine-Based Drug Conjugates. Frontiers in Chemistry (via PubMed Central). URL:[Link]

  • [4] Baskin, J. M., & Bertozzi, C. R. Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • [2] Zhang, Y., et al. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. PubMed Central (NIH). URL:[Link]

Sources

Technical Support Center: Optimizing the Solubility of 3-Azabicyclo[3.1.0]hexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Azabicyclo[3.1.0]hexan-1-ol. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who are experiencing solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 3-Azabicyclo[3.1.0]hexan-1-ol, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is the first thing I should check?

Your first step should be to re-evaluate your stock and final assay concentrations. Every compound has a maximum solubility in a given medium.[1] It is likely that the final concentration in the aqueous buffer, even with a small percentage of DMSO, exceeds the compound's kinetic solubility limit. Visually inspect your stock solution for any signs of precipitation before dilution; repeated freeze-thaw cycles can cause the compound to fall out of solution.[1] If the stock is clear, your next step should be to lower the final assay concentration or explore the solubility enhancement techniques detailed in this guide.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

While DMSO is an excellent solvent for many poorly soluble compounds, it can interfere with biological assays and exhibit toxicity at higher concentrations.[2][3] For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize artifacts.[4] Some assays may tolerate up to 1%, but this must be validated.[4] Always include a vehicle control (assay media with the same final DMSO concentration but without the compound) to account for any solvent effects.[5]

Q3: Can I use sonication or heating to redissolve the precipitate in my final assay solution?

While warming and vortexing can help dissolve a compound in a stock solution, these methods are generally not recommended for your final assay plate.[1] Applying heat can degrade the compound or other assay components, and the effect of sonication can be transient; the compound may precipitate again over the course of the experiment. This leads to an unknown and inconsistent compound concentration, compromising your results. The focus should be on creating a thermodynamically stable solution.

Q4: The predicted XLogP for 3-Azabicyclo[3.1.0]hexan-1-ol is -0.8, which suggests it should be water-soluble. Why am I still seeing precipitation?

This is an excellent observation. While a low XLogP generally indicates hydrophilicity, several factors can lead to poor practical solubility.[6] These include:

  • Crystalline Form: The compound may exist in a highly stable crystal lattice that is difficult for the solvent to break down.

  • Salt Form: The specific salt form of the compound can dramatically influence its solubility.

  • Media Components: Components in your cell culture media or buffer (e.g., salts, proteins) can interact with the compound, reducing its solubility.[1][7]

  • pH of the Medium: The pH of your assay buffer can significantly impact the ionization state and, therefore, the solubility of ionizable compounds.[8]

Troubleshooting and Optimization Workflow

Encountering precipitation can be a significant roadblock. This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with 3-Azabicyclo[3.1.0]hexan-1-ol.

G start Precipitation Observed in Assay check_stock 1. Verify Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock is Clear & Correct check_stock->stock_ok remake_stock Remake Stock Solution (Warm, Vortex, Filter) stock_ok->remake_stock No check_conc 2. Assess Final Concentration (Is it too high?) stock_ok->check_conc Yes remake_stock->check_stock conc_ok Concentration is Necessary check_conc->conc_ok lower_conc Lower Final Concentration (Re-test) conc_ok->lower_conc No optimize_vehicle 3. Optimize Formulation Vehicle conc_ok->optimize_vehicle Yes strategy_ph A. pH Adjustment (Protocol 2) optimize_vehicle->strategy_ph strategy_cosolvent B. Co-Solvent System (Protocol 3) optimize_vehicle->strategy_cosolvent strategy_cyclodextrin C. Cyclodextrin Complexation (Protocol 4) optimize_vehicle->strategy_cyclodextrin validate 4. Validate New Formulation (Vehicle Controls, Assay Performance) strategy_ph->validate strategy_cosolvent->validate strategy_cyclodextrin->validate G cluster_0 Before Complexation cluster_1 After Complexation drug 3-Azabicyclo[3.1.0]hexan-1-ol (Poorly Soluble) plus + drug->plus cd HP-β-Cyclodextrin (Soluble Carrier) complex Hydrophilic Exterior Drug in Hydrophobic Cavity Soluble Inclusion Complex cd->complex:f0 plus->cd

Caption: Encapsulation of a guest molecule within a cyclodextrin host.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Add Compound: Add an excess amount of solid 3-Azabicyclo[3.1.0]hexan-1-ol to the HP-β-CD solution.

  • Equilibrate: Shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any remaining solid compound.

  • Determine Concentration: The resulting clear solution is your saturated solution of the complex. The concentration of your compound in this solution must be determined analytically (e.g., via HPLC-UV). This stock can then be used for dilutions in your assay.

  • Control Experiment: It is crucial to test the effect of the HP-β-CD solution alone on your assay, as cyclodextrins can sometimes interact with cell membranes or assay components. [9]

References

  • Montenegro-Nicolini, M., & Wu, W. (2025). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega. Retrieved from [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • Ascension Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension Sciences. Retrieved from [Link]

  • Al-Ghazali, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, R., et al. (2015). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. Current Drug Delivery. Retrieved from [Link]

  • Diaconu, V., & Pavel, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Mura, P. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one. PubChem. Retrieved from [Link]

  • Liu, Y., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Kromann, N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Evelo, T. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. The Center for Natural Product Technologies (CENAPT). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.0)hexane. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of.... Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Azabicyclo[3.1.0]hexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic methodologies for constructing the rigidified bicyclic scaffold 3-Azabicyclo[3.1.0]hexan-1-ol .

Scaffold Significance and Strategic Disconnections

3-Azabicyclo[3.1.0]hexan-1-ol is a highly valuable, conformationally restricted building block in modern drug discovery. Featuring a bridgehead hydroxyl group integrated into a rigidified pyrrolidine core, it serves as an exceptional bioisostere for morpholines and piperidines, offering researchers a tool to modulate basicity, improve metabolic stability, and lock pharmacophores into active conformations.

Synthesizing bridgehead cyclopropanols within nitrogen heterocycles is notoriously challenging. The inherent ring strain of the bicyclic system makes it highly susceptible to retro-aldol-type ring openings. This guide objectively compares the two most viable and field-proven synthetic strategies: the Titanium-Mediated Kulinkovich-type Cascade and the Simmons-Smith Cyclopropanation of Silyl Enol Ethers .

Mechanistic Pathway Analysis

Route A: Titanium-Mediated Cascade (The Jida-Ollivier Protocol)

Developed extensively by Jida and Ollivier, this highly convergent route utilizes a low-valent titanium species to trigger an intramolecular nucleophilic acyl substitution (INAS)[1]. Starting from a readily available β -amino diester (typically derived from L-aspartic acid), the reaction with Ti(O-i-Pr)4​ and a Grignard reagent generates a transient titanacyclopropane intermediate[2]. This organometallic species attacks the ester moiety to form the cyclopropanol ring, while the secondary amine simultaneously cyclizes onto the remaining ester to form the pyrrolidine core[3].

  • Causality of Design: The use of an acyclic β -amino diester is the critical success factor. The specific atomic distance between the ester and the amine allows for a thermodynamically favorable 5-exo-trig/5-exo-tet cascade, driving the equilibrium toward the strained bicyclic system before competitive side reactions can occur.

Route B: Simmons-Smith Cyclopropanation of Silyl Enol Ethers

This classical, step-wise approach starts from an N-protected 3-pyrrolidinone. Because direct cyclopropanation of a ketone is impossible, the ketone must be trapped as a silyl enol ether. The subsequent Simmons-Smith reaction utilizes a zinc carbenoid (the Furukawa reagent, EtZnCH2​I ) to perform a stereospecific cycloaddition across the electron-rich enol double bond.

  • Causality of Design: The silyl group serves a dual purpose: it locks the enol geometry to permit the cycloaddition, and it acts as a transient protecting group for the resulting bridgehead tertiary alcohol, preventing premature ring expansion or degradation during the highly Lewis-acidic carbenoid transfer.

Pathway Visualization

Pathway A_SM β-Amino Diester (L-Aspartic Acid Deriv.) A_Ti Titanacyclopropane Intermediate A_SM->A_Ti Ti(O-i-Pr)4, EtMgBr -78°C to RT A_Prod 3-Azabicyclo[3.1.0]hexan-1-ol (Route A) A_Ti->A_Prod Cascade Cyclization B_SM N-Protected 3-Pyrrolidinone B_Enol Silyl Enol Ether Intermediate B_SM->B_Enol TMSOTf, Et3N 0°C B_Prod 3-Azabicyclo[3.1.0]hexan-1-ol (Route B) B_Enol->B_Prod Et2Zn, CH2I2 then Deprotection

Fig 1. Comparative synthetic pathways for 3-Azabicyclo[3.1.0]hexan-1-ol generation.

Quantitative Performance Data

The following table summarizes the operational metrics for both synthetic routes, allowing for an objective assessment based on project constraints.

Performance MetricRoute A: Ti-Mediated CascadeRoute B: Simmons-Smith on Enol Ether
Overall Yield 60–75% (Single step)45–55% (Over 3 steps)
Diastereoselectivity High (cis/trans separable via silica)[2]Moderate to High
Scalability Moderate (Highly exothermic Grignard)Low (Requires pyrophoric Et2​Zn )
Starting Material Cost Low (L-Aspartic Acid derivatives)High (N-Boc-3-pyrrolidinone)
Step Count 1 (from diester)3

Self-Validating Experimental Protocols

Protocol A: Titanium-Mediated Cascade Synthesis

Reference Standard:[1]

  • Preparation of the Titanium Complex: In an oven-dried, argon-purged Schlenk flask, dissolve N-benzyl-L-aspartic acid diethyl ester (1.0 eq) and Ti(O-i-Pr)4​ (1.2 eq) in anhydrous THF (0.1 M).

    • Causality: A slight stoichiometric excess of titanium ensures complete complexation of the starting material before reduction, preventing unwanted direct Grignard addition to the ester.

  • Grignard Addition: Cool the solution to -78 °C. Add EtMgBr (3.2 eq, 3.0 M in Et2​O ) dropwise over 30 minutes.

    • Self-Validation: The solution will transition from colorless to a deep reddish-brown, visually confirming the generation of the low-valent titanacyclopropane intermediate.

  • Cascade Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The cryogenic temperature controls the highly exothermic reduction phase, while the subsequent warming provides the activation energy necessary for the sterically demanding bicyclization.

  • Quench and Workup: Quench the reaction strictly with 10% aqueous NaOH (2 mL per mmol of Ti).

    • Self-Validation: This specific basic quench forces the titanium byproducts to precipitate as a granular, easily filterable white solid ( TiO2​/Mg(OH)2​ mixture), completely avoiding the intractable, gelatinous emulsions typical of water-quenched titanium reactions. Filter through Celite and concentrate the filtrate to yield the crude azabicyclo[3.1.0]hexan-1-ol as a mixture of diastereomers separable by silica-gel chromatography[2].

Protocol B: Simmons-Smith Cyclopropanation

Reference Standard:

  • Enol Ether Formation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous CH2​Cl2​ . Add Et3​N (1.5 eq) and cool to 0 °C. Add TMSOTf (1.2 eq) dropwise.

    • Self-Validation: TLC (Hexanes/EtOAc 4:1) will show the rapid disappearance of the UV-inactive ketone and the appearance of a highly non-polar, UV-active spot (the silyl enol ether).

  • Carbenoid Generation: In a separate, rigorously dry flask, cool anhydrous CH2​Cl2​ to 0 °C. Add Et2​Zn (1.0 M in hexanes, 2.5 eq), followed by the very slow, dropwise addition of CH2​I2​ (5.0 eq).

    • Causality: CH2​I2​ must be added to the Et2​Zn , not vice versa, to safely control the exothermic formation of the Furukawa reagent.

    • Self-Validation: A fine white precipitate of ZnI2​ will begin to form, indicating active carbenoid generation.

  • Cycloaddition: Transfer the enol ether solution into the carbenoid mixture via cannula. Stir for 12 hours at room temperature.

  • Deprotection and Workup: Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ . Treat the concentrated organic phase with TBAF (1.0 M in THF, 1.5 eq) for 1 hour to cleave the TMS ether.

    • Causality: The fluoride source selectively targets the strong Si-F bond, unmasking the bridgehead tertiary alcohol without disturbing the acid-sensitive N-Boc protecting group.

References

  • Jida, M., & Ollivier, J. (2008). Substituted azabicyclo[3.1.0]hexan-1-ols from aspartic and glutamic acid derivatives via titanium-mediated cyclopropanation. Tetrahedron Letters, 49(46), 6512-6513.[Link]

  • Jida, M., Guillot, R., & Ollivier, J. (2007). Azabicyclo[3.1.0]hexane-1-ols as frameworks for the asymmetric synthesis of biologically active compounds. Tetrahedron Letters, 48(50), 8765-8767.[Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.[Link]

Sources

Navigating the Structure-Activity Landscape of 3-Azabicyclo[3.1.0]hexan-1-ol Analogs as μ-Opioid Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid framework that allows for precise spatial orientation of functional groups. This guide provides an in-depth comparison of 3-azabicyclo[3.1.0]hexan-1-ol analogs, with a specific focus on their structure-activity relationship (SAR) as modulators of the μ-opioid receptor (MOR). Understanding these relationships is pivotal for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The 3-Azabicyclo[3.1.0]hexane Core: A Foundation for Potent Opioid Ligands

The inherent rigidity of the 3-azabicyclo[3.1.0]hexane system is a key attribute, reducing the entropic penalty upon binding to the receptor and thus potentially enhancing binding affinity. The nitrogen atom within the bicyclic system serves as a crucial anchor point for substitutions that explore the chemical space of the receptor's binding pocket. The hydroxyl group at the 1-position provides a handle for further functionalization and can participate in key hydrogen bonding interactions within the receptor.

Structure-Activity Relationship (SAR) Insights at the μ-Opioid Receptor

Investigations into 3-azabicyclo[3.1.0]hexane derivatives have revealed critical structural features that govern their affinity and functional activity at the μ-opioid receptor. These compounds have been primarily explored as antagonists for conditions such as pruritus.[1] The following sections dissect the key SAR trends observed in this class of compounds.

Impact of Substitutions on the Bicyclic Core

The core 3-azabicyclo[3.1.0]hexane structure serves as the foundational scaffold. Modifications to this core, particularly the introduction of substituents, have been shown to significantly influence binding affinity. A noteworthy example is the "magic methyl" effect, where the addition of a single methyl group led to a remarkable 35-fold improvement in binding affinity.[2] This highlights the sensitivity of the receptor's binding pocket to even subtle structural changes.

The Role of the N-Substituent

The substituent attached to the nitrogen atom of the azabicyclo-hexane ring plays a pivotal role in determining the compound's interaction with the MOR. This position allows for the introduction of various groups that can interact with different sub-pockets of the receptor. The nature of this substituent can modulate not only the binding affinity but also the functional activity, steering the compound towards agonism, antagonism, or biased signaling.

Aryl and Heteroaryl Moieties

The introduction of aryl or heteroaryl groups, often linked to the core via a suitable spacer, is a common strategy to enhance receptor affinity. These aromatic systems can engage in van der Waals and pi-stacking interactions within the binding site. The substitution pattern on these aromatic rings is another critical determinant of activity. For instance, para-substituted compounds have been observed to exhibit the greatest analgesic potency in some series of 1-aryl-3-azabicyclo[3.1.0]hexanes.

Comparative Analysis of Analog Potency

Compound/Analog Class Key Structural Features μ-Opioid Receptor Affinity (Ki) Functional Activity (e.g., EC50, Emax) Key SAR Insights
Lead Structure Unsubstituted 3-azabicyclo[3.1.0]hexane core with appropriate pharmacophore.ModerateVariesProvides a rigid scaffold for optimization.
"Magic Methyl" Analog Addition of a specific methyl group to the core structure.High (picomolar range reported)Antagonist activity demonstratedHighlights a key hydrophobic pocket interaction.[2]
N-Arylalkyl Analogs Introduction of an arylalkyl group on the nitrogen atom.HighVaries based on aryl substitutionExplores additional binding interactions within the receptor.
Para-substituted Aryl Analogs Substituents at the para-position of a 1-aryl group.PotentAnalgesic activity notedSuggests a specific vector for substitution towards a favorable interaction zone.

Experimental Protocols for Evaluating μ-Opioid Receptor Activity

The characterization of 3-azabicyclo[3.1.0]hexan-1-ol analogs as MOR modulators relies on robust in vitro assays. The following are detailed protocols for two fundamental assays used to determine binding affinity and functional activity.

Radioligand Displacement Assay for μ-Opioid Receptor Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the MOR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]Naloxone (a non-selective antagonist).

  • Test Compounds: 3-Azabicyclo[3.1.0]hexan-1-ol analogs.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the G-protein activation following receptor stimulation by an agonist. For antagonists, this assay is used to determine their ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: DAMGO (a full MOR agonist).

  • Test Compounds: 3-Azabicyclo[3.1.0]hexan-1-ol analogs.

  • GDP (Guanosine Diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP, and the cell membrane preparation.

  • Compound Addition:

    • For Agonist Testing: Add varying concentrations of the test compound.

    • For Antagonist Testing: Add a fixed concentration of the agonist (DAMGO) and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting, similar to the radioligand binding assay.

  • Data Analysis:

    • For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log of the agonist concentration to determine the EC50 (concentration for half-maximal effective response) and Emax (maximal response).

    • For Antagonists: Determine the IC50 of the antagonist in inhibiting the agonist-stimulated response.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of the core scaffold, the overarching SAR strategy, and the experimental workflow.

SAR_Scaffold cluster_scaffold Core 3-Azabicyclo[3.1.0]hexan-1-ol Scaffold Scaffold Scaffold

Caption: Core chemical structure of 3-Azabicyclo[3.1.0]hexan-1-ol.

SAR_Strategy Lead_Compound Lead 3-Azabicyclo[3.1.0]hexan-1-ol Analog Modification Systematic Structural Modifications Lead_Compound->Modification Synthesize Analogs SAR_Analysis Structure-Activity Relationship Analysis Modification->SAR_Analysis Biological Evaluation (Binding & Functional Assays) SAR_Analysis->Modification Iterative Design Optimized_Compound Optimized Analog with Improved Potency/Selectivity SAR_Analysis->Optimized_Compound Identify Key Pharmacophores

Caption: Iterative process of SAR-guided lead optimization.

Experimental_Workflow cluster_assays In Vitro Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay [35S]GTPγS Functional Assay (Determine EC50, Emax) Functional_Assay->Data_Analysis Compound_Synthesis Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol Analogs Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

Caption: Workflow for the biological evaluation of analogs.

Conclusion

The 3-azabicyclo[3.1.0]hexan-1-ol scaffold represents a promising starting point for the development of potent and selective μ-opioid receptor modulators. The rigid nature of this bicyclic system, combined with the strategic placement of substituents, allows for a fine-tuning of the pharmacological profile. A thorough understanding of the structure-activity relationships, guided by systematic biological evaluation using assays such as radioligand binding and GTPγS functional assays, is crucial for the successful design of next-generation therapeutics targeting the μ-opioid receptor.

References

  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & medicinal chemistry letters, 21(15), 4608–4611. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Purity Assessment of 3-Azabicyclo[3.1.0]hexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Azabicyclo[3.1.0]hexan-1-ol is a conformationally rigid, bicyclic amino alcohol. Its unique stereochemical architecture makes it a valuable chiral building block in medicinal chemistry, notably in the development of novel therapeutics such as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] As with any active pharmaceutical ingredient (API) precursor, rigorous and reliable purity assessment is not merely a procedural step but a cornerstone of drug safety and efficacy. The presence of minute quantities of chemical, isomeric, or enantiomeric impurities can significantly alter the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth comparison of validated analytical methods for assessing the purity of 3-Azabicyclo[3.1.0]hexan-1-ol. We will move beyond simple procedural descriptions to explore the scientific rationale behind method selection, grounded in the physicochemical properties of the molecule. This content is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quality control and characterization.

The Analytical Challenge: Unpacking the Molecule's Properties

The successful analysis of 3-Azabicyclo[3.1.0]hexan-1-ol hinges on addressing its key molecular features:

  • High Polarity: The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group imparts significant polarity. This makes the molecule highly water-soluble but challenging to retain on traditional non-polar stationary phases used in reversed-phase chromatography.

  • Basicity: The secondary amine is basic, which can lead to undesirable interactions with acidic silanol groups on silica-based chromatographic columns, resulting in poor peak shape (tailing) and reduced column lifetime.

  • Chirality: The molecule possesses multiple stereocenters, meaning it can exist as different enantiomers and diastereomers. Distinguishing between these stereoisomers is often a critical quality attribute, as they can have vastly different biological activities.

  • Low UV Absorbance: Lacking a significant chromophore, 3-Azabicyclo[3.1.0]hexan-1-ol is difficult to detect using standard UV-Vis detectors at high sensitivity, necessitating alternative detection strategies or derivatization.

The Foundation of Trust: Principles of Method Validation

For any analytical method to be considered reliable, it must be validated to prove its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[2] The objective is to demonstrate that the method is accurate, precise, specific, and robust.

Method_Validation_Parameters cluster_quantitative For Quantitative Tests (Assay & Impurities) Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity (Analyte assessed in presence of impurities) Validation->Specificity LOD Detection Limit (LOD) (Lowest detectable amount) Validation->LOD LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Validation->LOQ Linearity Linearity (Proportionality of signal to concentration) Validation->Linearity Range Range (Concentrations with acceptable linearity, accuracy, precision) Validation->Range Robustness Robustness (Unaffected by small variations) Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

I. Chromatographic Methods: The Workhorses of Purity Analysis

Chromatography excels at separating components within a mixture, making it indispensable for purity assessment.

A. Gas Chromatography (GC)

Causality & Rationale: GC is a powerful technique for volatile and thermally stable compounds. Given its relatively low molecular weight (99.13 g/mol ), 3-Azabicyclo[3.1.0]hexan-1-ol is amenable to GC analysis. The primary challenge is its polarity and basicity, which requires a specialized column to prevent peak tailing and ensure good resolution. A Flame Ionization Detector (FID) is typically used for quantitative purity analysis due to its robustness and near-universal response to organic compounds.

Recommended Column: A column specifically designed for amines, such as a CP-Volamine or similar bonded polyethylene glycol (wax) phase with a basic deactivation, is critical. This minimizes interactions with the stationary phase, yielding sharp, symmetrical peaks. A patent for a related derivative specifically highlights the utility of a CP-Volamine column.[3]

Detailed Experimental Protocol: GC-FID for Chemical Purity

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Azabicyclo[3.1.0]hexan-1-ol sample and dissolve in 10.0 mL of methanol or isopropanol to create a ~1 mg/mL solution.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: CP-Volamine, 30 m x 0.32 mm ID, 1.0 µm film thickness (or equivalent amine-specific column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of ~2 mL/min.

    • Injector: Split mode (e.g., 20:1 split ratio), temperature set to 250 °C.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector (FID): Temperature set to 280 °C.

  • Analysis: Inject 1 µL of the prepared sample. Integrate all peaks and report purity based on the area percent method.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance. Typical checks include peak symmetry (tailing factor < 1.5) and precision (RSD < 2% for replicate injections).

Enantiomeric Purity by Chiral GC: To resolve enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those containing derivatized beta-cyclodextrin, are highly effective for separating chiral alcohols and amines.[4] The GC conditions would be similar, but the oven temperature program would need to be optimized for the specific chiral column to achieve baseline separation of the enantiomers.

B. High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is a versatile and widely used technique. However, the high polarity of 3-Azabicyclo[3.1.0]hexan-1-ol makes it poorly retained on standard C18 reversed-phase columns. Therefore, alternative strategies are necessary.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal approach for retaining and separating highly polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

HILIC_Workflow start Prepare Sample (Dissolve in Mobile Phase) instrument HPLC System with HILIC Column (e.g., Amide Phase) start->instrument mobile_phase Mobile Phase (High Acetonitrile, e.g., 90:10 ACN:Buffer) instrument->mobile_phase injection Inject Sample instrument->injection separation Separation Mechanism (Analyte partitions into aqueous layer on stationary phase) injection->separation detection Detection (ELSD, CAD, or MS) separation->detection result Chromatogram (Purity Assessment) detection->result

Caption: A typical experimental workflow for HILIC analysis.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization

This strategy overcomes two challenges simultaneously: poor retention and weak UV absorbance. A derivatizing agent reacts with the amine or alcohol functional group to form a new, less polar molecule that contains a strong chromophore or fluorophore. This allows for excellent retention on a standard C18 column and highly sensitive detection by UV or fluorescence detectors.[7]

Detailed Experimental Protocol: Derivatization with Dansyl Chloride

  • Derivatization Reagent: Prepare a 2 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Sample Preparation:

    • To 1.0 mL of a ~0.1 mg/mL solution of 3-Azabicyclo[3.1.0]hexan-1-ol in acetonitrile, add 1.0 mL of a 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 1.0 mL of the Dansyl Chloride solution.

    • Vortex the mixture and heat at 60 °C for 45 minutes in the dark.

    • Cool the solution to room temperature. The sample is now ready for injection.

  • Instrumentation: An HPLC system with a UV or Fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 335 nm, Emission: 520 nm).

  • Analysis: The derivatized product will be well-retained and easily detected. Purity is assessed by area percent.

II. Spectroscopic Methods: For Structure and Absolute Purity

While chromatography separates impurities, spectroscopy provides structural confirmation and can determine purity without requiring a reference standard of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is unparalleled for structural elucidation. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity. For purity, quantitative NMR (qNMR) is a primary (or absolute) method. It allows for the determination of a compound's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[8]

Enantiomeric Purity by NMR: NMR can also be used to determine enantiomeric excess (e.e.). This is achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl), to form diastereomers.[9] These diastereomers are chemically distinct and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for their direct integration and the calculation of the e.e.

Mass Spectrometry (MS)

Causality & Rationale: MS is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with GC or LC, it provides definitive identification of the main peak and any separated impurities by confirming their molecular weight.[10] For 3-Azabicyclo[3.1.0]hexan-1-ol (C₅H₉NO, Monoisotopic Mass: 99.068 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of 100.076.[11] This technique is essential for impurity identification during method development and forced degradation studies.

Summary and Method Comparison

The choice of analytical method is dictated by the specific goal of the analysis. The following table provides a comparative summary to guide the selection process.

Method Primary Purpose Specificity Sensitivity Key Advantage Key Limitation
GC-FID Chemical Purity Assay (Area %)GoodModerateRobust, reliable for volatile impurities.Requires specialized column for polar amines; non-specific detection.
Chiral GC Enantiomeric PurityExcellentModerateHigh resolution for volatile enantiomers.Requires specific chiral column; method development can be extensive.
HPLC-HILIC Chemical Purity Assay (Area %)GoodLow (with UV)Excellent for highly polar compounds without derivatization.Requires compatible detector (ELSD, CAD, MS); can have reproducibility issues.
HPLC-Derivatization Trace Impurity Analysis, Purity AssayExcellentHighGreatly enhances sensitivity and chromatographic retention.Derivatization adds complexity and potential for side-products.
qNMR Absolute Purity (Mass Fraction)ExcellentLowPrimary method; does not require a standard of the analyte.Requires high-field NMR; lower throughput; not suitable for trace analysis.
NMR with CDA Enantiomeric PurityExcellentLowDefinitive method for e.e. determination.Requires pure chiral derivatizing agent; potential for kinetic resolution.
LC-MS / GC-MS Impurity IdentificationExcellentVery HighProvides molecular weight information for unknown peaks.Complex instrumentation; quantification requires careful validation.

Recommended Analytical Workflow

For a comprehensive characterization of a new batch of 3-Azabicyclo[3.1.0]hexan-1-ol, a multi-faceted approach is recommended. The following workflow illustrates a logical sequence of analysis.

Analytical_Workflow cluster_id Identity & Structure Confirmation cluster_purity Purity Assessment cluster_chiral Chiral Purity Assessment start New Batch of 3-Azabicyclo[3.1.0]hexan-1-ol nmr_id ¹H and ¹³C NMR start->nmr_id qnmr qNMR (Absolute Purity / Reference Standard) start->qnmr For Reference Standard gc_fid GC-FID (Routine QC / Chemical Purity) start->gc_fid For Routine QC chiral_gc Chiral GC start->chiral_gc ms_id GC-MS or LC-MS (Confirm Molecular Weight) nmr_id->ms_id hplc HPLC (HILIC or Deriv.) (Non-volatile Impurities) gc_fid->hplc chiral_nmr NMR with Chiral Agent chiral_gc->chiral_nmr Orthogonal Method

Caption: Recommended workflow for the complete analytical characterization of 3-Azabicyclo[3.1.0]hexan-1-ol.

Conclusion

The purity assessment of 3-Azabicyclo[3.1.0]hexan-1-ol requires a thoughtful analytical strategy that directly addresses its inherent polarity, basicity, and chirality. While Gas Chromatography on a specialized amine column offers a robust and straightforward method for routine quality control of chemical purity, a comprehensive evaluation necessitates orthogonal techniques. HPLC , particularly using HILIC or pre-column derivatization, is essential for analyzing non-volatile impurities. For absolute purity, qNMR stands as the definitive method. Finally, enantiomeric purity, a critical parameter for this chiral building block, should be determined using a validated chiral GC or NMR -based method. By selecting the appropriate combination of these validated techniques, researchers and drug developers can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][12]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link][14]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][15]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link][2]

  • Nature. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link][16]

  • CORE. (1985). Simple 31P NMR Method for the Determination of Enantiomeric Purity of Alcohols Not Requiring Chiral Auxiliary Compounds. [Link][17]

  • ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link][5]

  • Google Patents. (2022). CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane. [3]

  • Royal Society of Chemistry. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry. [Link][9]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][6]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Royal Society of Chemistry. NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link][18]

  • ResearchGate. (2019). Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy. [Link][19]

  • PubChem. 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. [Link][11]

  • ResearchGate. Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of.... [Link][20]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link][4]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link][21]

  • PMC. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. [Link][22]

  • ResearchGate. Mass spectrum of 6-Oxa-bicyclo[3.1.0]hexan3-one with Retention Time (RT)= 3.939…. [Link][10]

  • PubMed. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link][1]

Sources

Head-to-head comparison of different catalysts for 3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged, conformationally restricted pharmacophore embedded in numerous biologically active molecules, including triple reuptake inhibitors (e.g., Amitifadine), antibacterial agents (e.g., Trovafloxacin), and opioid receptor antagonists (e.g., CP-866,087). Because the cyclopropane ring locks the pyrrolidine core into a rigid spatial arrangement, synthesizing this bicyclic system with high diastereo- and enantioselectivity is a critical challenge in drug development.

Historically, transition-metal-catalyzed carbene transfer has been the dominant synthetic strategy. However, recent advancements have diversified the catalytic toolkit, introducing cross-coupling and oxidative cyclopropanation methodologies that bypass the need for hazardous, explosive diazo precursors. This guide provides a head-to-head technical comparison of four leading catalytic systems—Dirhodium(II), Palladium(II), Silver(I), and Copper(I)—evaluating their mechanistic efficiency, scalability, and experimental robustness.

Mechanistic Landscape: Divergent Catalytic Pathways

The selection of a catalyst fundamentally alters the retrosynthetic disconnection of the 3-azabicyclo[3.1.0]hexane core. The diagram below illustrates the divergent intermediate pathways driven by different transition metals.

G SM Acyclic/Monocyclic Precursors (Alkenes, Enynes, Maleimides) Rh Dirhodium(II) Catalysis (Diazoacetates) SM->Rh Pd Palladium(II) Catalysis (N-Tosylhydrazones) SM->Pd Ag Silver(I) Catalysis (1,6-Enynes + Air) SM->Ag Cu Copper(I) Catalysis (Azomethine Ylides) SM->Cu Int_Rh Electrophilic Rh-Carbenoid [Concerted[2+1] Cycloaddition] Rh->Int_Rh Int_Pd Pd-Carbene Migratory Insertion [Stepwise Cross-Coupling] Pd->Int_Pd Int_Ag α-Oxo Silver Carbenoid [Aerobic 5-exo-dig Cyclization] Ag->Int_Ag Int_Cu Chiral Cu-Dipole Complex [Asymmetric 1,3-Dipolar Cycloaddition] Cu->Int_Cu Prod 3-Azabicyclo[3.1.0]hexane Target Scaffold Int_Rh->Prod Int_Pd->Prod Int_Ag->Prod Int_Cu->Prod

Figure 1: Divergent catalytic pathways for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds.

Head-to-Head Catalyst Evaluation

Dirhodium(II) Carboxylates: The Gold Standard for Carbene Transfer

Dirhodium(II) complexes, such as Rh₂(S-DOSP)₄ or achiral Rh₂(OAc)₄, remain the most efficient catalysts for the cyclopropanation of 3-pyrroline derivatives using diazo compounds. A recent breakthrough demonstrated that1[1].

  • Mechanism: The Rh(II) core decomposes the diazo compound to form a highly electrophilic metal carbenoid, which undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene[1].

  • Pros: Exceptional turnover numbers (TON); highly predictable stereomodels; scalable without chromatography[1].

  • Cons: Inherent safety risks associated with handling diazoacetates at scale.

Palladium(II) Complexes: Tosylhydrazone Cross-Coupling

To circumvent the isolation of explosive diazo compounds, Palladium-catalyzed protocols utilize N-tosylhydrazones as in situ carbene precursors. This methodology has been successfully applied to the2[2].

  • Mechanism: Base-promoted decomposition of the hydrazone yields a diazo intermediate in situ, which reacts with Pd(II) to form a Pd-carbene. Subsequent migratory insertion into the maleimide double bond, followed by reductive elimination, yields the cyclopropane[2].

  • Pros: Uses stable, crystalline hydrazones; highly diastereoselective.

  • Cons: Requires stoichiometric base (e.g., LiOtBu) and elevated temperatures (90–110 °C), limiting functional group tolerance.

Silver(I) Salts: Oxidative Cyclopropanation

A highly atom-economical approach utilizes3[3].

  • Mechanism: Ag(I) selectively activates the alkyne, followed by aerobic oxidation (using ambient air) to generate an α-oxo silver carbenoid. An intramolecular 5-exo-dig cyclopropanation follows, forming the bicyclic system and regenerating the catalyst[3].

  • Pros: Free of external oxidants (uses air); constructs multiple C-C bonds in one step; excellent for complex fused scaffolds[3].

  • Cons: Higher catalyst loading (20 mol% AgNO₃) compared to Rh(II)[3].

Copper(I) Complexes: Asymmetric 1,3-Dipolar Cycloaddition

For highly substituted spiro-derivatives,4 offer unparalleled diastereofacial selectivity[4].

  • Mechanism: A chiral Cu(I) complex coordinates the azomethine ylide, directing the facial attack of the strained cyclopropene dipolarophile[4].

  • Pros: Access to complex bis-spirocyclic 3-azabicyclo[3.1.0]hexanes; excellent enantioselectivity with chiral ligands[4].

  • Cons: Requires pre-synthesis of unstable cyclopropenes[4].

Quantitative Benchmarking

Catalyst SystemPrimary PrecursorsCatalyst LoadingReaction TempTypical YieldSelectivity (dr)Scalability / Green Profile
Rh₂(OAc)₄ N-Boc-2,5-dihydropyrrole + EDA0.005 mol%25 °C85–95%>30:1 (post-hydrolysis)Excellent: Ultra-low loading, no chromatography needed.
Pd(OAc)₂ Maleimides + N-Tosylhydrazones5–10 mol%110 °C70–90%High (Isolable major)Moderate: Requires strong bases and thermal energy.
AgNO₃ Nitrogen-tethered 1,6-enynes20 mol%90 °C60–85%HighGood: Uses ambient air as the terminal oxidant.
Cu(I)-Ligand Azomethine Ylides + Cyclopropenes5–10 mol%25 °C60–91%ExcellentModerate: High ligand cost, sensitive substrates.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid troubleshooting.

Protocol A: Ultra-Low Loading Dirhodium(II) Cyclopropanation

Objective: Synthesize exo-3-azabicyclo[3.1.0]hexane-6-carboxylate without chromatography.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (0.005 mol%) in anhydrous CH₂Cl₂ (0.5 M).

    • Causality: The extreme low loading of Rh(II) is sufficient due to its high turnover frequency with acceptor carbenes. Excess catalyst promotes diazo dimerization (forming diethyl maleate/fumarate byproducts).

  • Carbene Generation: Dissolve EDA (1.2 equiv) in CH₂Cl₂ and add dropwise via a syringe pump over 4 hours at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of EDA, kinetically favoring the intermolecular [2+1] cycloaddition over carbene-carbene homocoupling.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting pyrroline (KMnO₄ active) should disappear, replaced by a mixture of exo and endo cyclopropanes (~1:1 ratio visible via crude ¹H NMR at the cyclopropane proton region, ~1.5–2.5 ppm).

  • Thermodynamic Epimerization (Self-Correction): Concentrate the crude mixture. Add NaOEt (0.5 equiv) in EtOH and reflux for 12 hours.

    • Causality: The base deprotonates the α-carbonyl position. Because the endo-isomer suffers from severe steric clash with the bicyclic envelope, the equilibrium is driven entirely (>30:1) to the thermodynamically stable exo-isomer.

  • Isolation: Quench with NH₄Cl, extract with EtOAc, and wash with brine. Evaporation yields the pure exo-product.

Protocol B: Silver(I)-Catalyzed Aerobic Oxidative Cyclopropanation

Objective: Synthesize fused 3-azabicyclo[3.1.0]hexane derivatives from 1,6-enynes.

  • Reaction Assembly: In an open-air Schlenk tube, dissolve the nitrogen-tethered 1,6-enyne (1.0 equiv) in DMSO (0.1 M). Add AgNO₃ (20 mol%).

    • Causality: DMSO acts as an optimal coordinating solvent that stabilizes the Ag(I) intermediate, while the open-air environment is strictly required to supply O₂ for the generation of the α-oxo silver carbenoid.

  • Thermal Activation: Heat the mixture to 90 °C for 16 hours.

    • Causality: The elevated temperature provides the activation energy required for the 5-exo-dig cyclization of the intermediate carbenoid onto the tethered alkene.

  • In-Process Validation: Monitor by IR spectroscopy. The sharp alkyne stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹) must completely disappear, confirming full conversion of the enyne.

  • Workup: Cool to room temperature, dilute with H₂O, and extract with EtOAc. Filter through a short pad of Celite to remove precipitated silver salts. Purify via flash chromatography.

Conclusion

The selection of a catalyst for 3-azabicyclo[3.1.0]hexane synthesis hinges on the starting materials and the specific stereochemical requirements of the target drug scaffold. For standard pyrrolidine functionalization, Dirhodium(II) remains unmatched in efficiency and scalability, especially with modern epimerization workflows that eliminate chromatography. Conversely, when building complex, highly functionalized polycyclic systems from acyclic precursors, Silver(I) oxidative pathways and Palladium(II) cross-couplings offer powerful, diazo-free alternatives.

References

  • Davies, H. M. L., et al. "Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings." Organic Letters, ACS Publications, 2024.[Link]

  • Jiang, H., et al. "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones." Organic & Biomolecular Chemistry, ResearchGate, 2017.[Link]

  • "Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives." Organic Letters, ACS Publications, 2022.[Link]

  • "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." Beilstein Journal of Organic Chemistry, 2022.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.